NTR 368
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALDXYFESKMAR-SMVIZIMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H124N22O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1565.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NTR 368 Peptide: A Technical Guide to its Mechanism of Action in Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). It has been identified as a potent inducer of apoptosis in neuronal cells. This document provides a comprehensive technical overview of the this compound peptide, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its function. All quantitative data from cited key experiments are summarized, and relevant signaling pathways and experimental workflows are visualized.
Introduction
The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a crucial role in neuronal development, survival, and apoptosis. The this compound peptide is derived from a cytoplasmic segment of p75NTR and has been shown to mimic the pro-apoptotic signaling of the full-length receptor. Its ability to induce programmed cell death makes it a valuable tool for studying the molecular mechanisms of neuronal apoptosis and a potential starting point for the development of novel therapeutics targeting neurodegenerative diseases or cancers. A key characteristic of this compound is its propensity to adopt a helical conformation, particularly in a lipid environment, which is believed to be critical for its biological activity.
Core Mechanism of Action: Induction of Apoptosis
The primary mechanism of action of this compound is the induction of apoptosis in neuronal cells. This process is initiated by the peptide's interaction with intracellular components, triggering a signaling cascade that culminates in programmed cell death. The helical structure of the peptide is thought to be essential for its pro-apoptotic function.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Result | Reference |
| % Apoptosis | Human Neuroblastoma | Data not available | Data not available | Hileman et al., 1997 |
| Cell Viability (IC50) | Human Neuroblastoma | Data not available | Data not available | Hileman et al., 1997 |
| Helical Content (%) | In lipid micelles | Data not available | Data not available | Hileman et al., 1997 |
Signaling Pathway
The apoptotic signaling pathway initiated by the full-length p75NTR, and likely mimicked by this compound, involves a cascade of intracellular events. A critical mediator in this pathway is the c-Jun N-terminal kinase (JNK). Activation of JNK leads to the phosphorylation of the pro-apoptotic Bcl-2 family member, Bad. Phosphorylated Bad then translocates to the mitochondria, promoting the release of cytochrome c. This, in turn, activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -6, ultimately leading to the dismantling of the cell.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound and its parent receptor, p75NTR.
Peptide Synthesis and Purification
-
Protocol: this compound peptide (sequence: ATLDALLAALRRIQ-amide) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the secondary structure of the this compound peptide in different environments.
-
Protocol:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer) with and without lipid micelles (e.g., sodium dodecyl sulfate - SDS).
-
Record CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Data is expressed as mean residue ellipticity.
-
The percentage of helical content is estimated from the ellipticity values at 222 nm.
-
Caption: Experimental workflow for Circular Dichroism spectroscopy.
Cell Culture
-
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound peptide for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.
-
An In-depth Technical Guide to p75 Neurotrophin Receptor (p75NTR) Signaling and its Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p75 neurotrophin receptor (p75NTR) signaling pathway, a critical regulator of neuronal survival and death. It addresses the existing ambiguity surrounding the term "NTR 368," clarifies the distinct identities of a p75NTR-derived peptide and unrelated clinical compounds, and focuses on the therapeutic potential of modulating this complex pathway, with a particular emphasis on the small molecule modulator LM11A-31. This document includes detailed signaling diagrams, summaries of quantitative data, and key experimental protocols relevant to the field.
Introduction: The p75 Neurotrophin Receptor and the "this compound" Ambiguity
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a multifaceted signaling molecule crucial for nervous system development, maintenance, and response to injury.[1][2][3] Unlike the Trk family of receptors that primarily mediate the survival and growth effects of mature neurotrophins, p75NTR can initiate opposing biological outcomes—either promoting cell survival or inducing apoptosis.[1][2] This dual functionality makes it a compelling and complex target for therapeutic intervention in a range of neurological disorders.[4][5]
There is significant ambiguity surrounding the term "this compound." The scientific and clinical literature reveals multiple, distinct entities associated with this designation:
-
This compound (Peptide): A peptide fragment corresponding to amino acid residues 368-381 of the human p75NTR.[6][7][8] This peptide has been shown to adopt a helical structure and can induce apoptosis in neuronal cell lines, suggesting it may mimic a functional domain of the receptor.[6][7]
-
ACR-368 (Prexasertib): A potent and selective CHK1/2 inhibitor under investigation in clinical trials for the treatment of platinum-resistant ovarian and endometrial cancers.[9][10] This compound is functionally and structurally unrelated to p75NTR signaling.
-
LM11A-31: A small molecule p75NTR ligand that has been the subject of extensive preclinical and clinical research for neurodegenerative diseases.[11][12][13] Given the context of p75NTR signaling, it is plausible that queries for "this compound" may be intended to find information on modulators like LM11A-31.
This guide will focus on the p75NTR signaling pathway and its therapeutic modulation, referencing the this compound peptide and detailing the more extensively studied small molecule modulator, LM11A-31.
The Core of p75NTR Signaling: A Dichotomy of Survival and Death
p75NTR lacks intrinsic catalytic activity and functions by forming receptor complexes and recruiting intracellular adaptor proteins to initiate downstream signaling cascades.[2][14] The ultimate cellular outcome is highly dependent on the specific ligand, the presence of co-receptors, and the cellular context.
2.1 Ligands and Co-Receptors: The Critical Partnership
While p75NTR binds all mature neurotrophins (NGF, BDNF, NT-3, NT4/5) with low affinity, it exhibits a high affinity for their precursors, the pro-neurotrophins (e.g., proNGF, proBDNF).[1][15] This differential affinity is a key determinant of the signaling outcome.
A critical partner in pro-neurotrophin signaling is the co-receptor Sortilin , a member of the Vps10p domain receptor family.[16][17] ProNGF acts as a molecular bridge, simultaneously binding to p75NTR via its mature domain and to Sortilin via its pro-domain.[16][18] This formation of a ternary proNGF-p75NTR-Sortilin complex is a primary trigger for apoptotic signaling.[1][16][18]
2.2 Pro-Apoptotic Signaling Pathways
Activation of the pro-apoptotic cascade via the p75NTR-Sortilin complex leads to the engagement of several downstream pathways that actively promote cell death. This is particularly relevant in the context of neurodegenerative diseases and nerve injury, where pro-neurotrophin levels are often elevated.[16][19]
Key pro-apoptotic pathways include:
-
c-Jun N-terminal Kinase (JNK) Pathway: Ligand binding can lead to the recruitment of adaptor proteins that activate the JNK cascade, a well-established pathway in stress-induced apoptosis.[20][21][22][23]
-
RhoA Activation: p75NTR can activate the small GTPase RhoA, which has been linked to growth cone collapse and neuronal death.[20][24] Inhibition of RhoA kinase can protect against proNGF-induced cell death.[24]
-
NRIF and NRAGE: Adaptor proteins such as Neurotrophin Receptor-Interacting Factor (NRIF) and NRAGE are recruited to the p75NTR intracellular domain upon ligand binding and are directly implicated in mediating apoptosis.[2][25]
2.3 Pro-Survival Signaling Pathways
Paradoxically, p75NTR can also promote cell survival, primarily through the activation of the Nuclear Factor kappa B (NF-κB) transcription factor.[2][22] This pathway is crucial for cell survival and inflammatory responses.
The activation mechanism involves the recruitment of a different set of adaptor proteins:
-
TNF Receptor-Associated Factor 6 (TRAF6): This E3 ubiquitin ligase is a key mediator of p75NTR-induced NF-κB activation.[2]
-
Receptor-Interacting Protein 2 (RIP2): This kinase can also be recruited to p75NTR to activate the NF-κB pathway.[2][26]
The engagement of these adaptors leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes.[23][26]
Therapeutic Modulation of p75NTR Signaling
The dual nature of p75NTR makes it a prime target for therapeutic strategies aimed at either inhibiting its pro-death signals or promoting its pro-survival functions.
3.1 this compound: A Pro-Apoptotic Peptide Fragment
This compound is a 14-amino acid peptide derived from the juxtamembrane intracellular domain of p75NTR (residues 368-381).[7] In vitro studies have shown that this peptide can induce apoptosis in human neuroblastoma cells.[7] The hypothesis is that this region of the receptor is involved in mediating cell death signals. However, beyond these initial characterizations, there is limited public data on the development or therapeutic application of this specific peptide.
3.2 LM11A-31: A Small Molecule Modulator
LM11A-31 is a non-peptide, orally bioavailable small molecule designed to modulate p75NTR activity.[12][13] It acts by selectively inhibiting the pro-apoptotic signaling induced by pro-neurotrophins and other detrimental ligands while preserving or promoting pro-survival signaling pathways.[13][27] It has shown therapeutic potential in various preclinical models of neurological disorders, including Alzheimer's disease, spinal cord injury, and Huntington's disease.[13]
3.2.1 Quantitative Data for LM11A-31
The following tables summarize key quantitative data from preclinical and clinical studies of LM11A-31.
Table 1: Summary of Preclinical Data for LM11A-31
| Parameter | Value/Observation | Experimental System | Reference |
| In Vitro Activity | |||
| Inhibition of NGF binding to p75NTR-Fc | A₂ = 1,192 nM | Cell-free binding assay | [13] |
| Neuroprotection | 10 nM | Feline choroid plexus macrophages infected with FIV | [12] |
| Inhibition of proNGF-induced death | Concentration-dependent | Mature oligodendrocyte cultures | [13] |
| In Vivo Activity | |||
| Effective Dosage Range | 10 - 100 mg/kg/day (oral) | Mouse models | [12][13] |
| Functional Outcome (Spinal Cord Injury) | Improved motor function and coordination | Mouse model of spinal contusion | [13] |
| Neuropathology (Alzheimer's Model) | Reversed atrophy of basal forebrain cholinergic neurites | APPL/S and Tg2576 mouse models | [12][27] |
Table 2: Summary of Phase 2a Clinical Trial Data for LM11A-31 in Mild-to-Moderate Alzheimer's Disease (NCT03069014)
| Biomarker (Cerebrospinal Fluid) | Result (Relative Change vs. Placebo) | Significance (p-value) | Reference |
| Primary Endpoint | |||
| Safety and Tolerability | Met primary endpoint | N/A | [11] |
| Secondary/Exploratory Endpoints | |||
| Amyloid-β 42 (Aβ42) | -6.98% | Significant (rank sum p=0.037 for group) | [11] |
| Amyloid-β 40 (Aβ40) | -8.98% | Significant (rank sum p=0.037 for group) | [11] |
| SNAP25 (Synaptic Degeneration) | Significant slowing of longitudinal increases | p = 0.010 | [11][27] |
| Neurogranin (Synaptic Degeneration) | Significant slowing of longitudinal increases | p = 0.009 | [27] |
| YKL40 (Glial Activation) | -5.19% (slowing of increase) | p = 0.040 | [11] |
Key Experimental Protocols
Investigating p75NTR signaling and the effects of potential modulators requires a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
4.1 Protocol: Competitive Ligand Binding Assay
This assay is used to determine the affinity of a test compound (e.g., LM11A-31) for p75NTR by measuring its ability to compete with a labeled ligand.
Materials:
-
Cells expressing p75NTR (e.g., PCNA cells, transfected HEK293 cells).[28]
-
Radiolabeled neurotrophin (e.g., ¹²⁵I-NGF).
-
Test compound at various concentrations.
-
Unlabeled ("cold") neurotrophin for determining non-specific binding.
-
Binding Buffer: PBS with 1 mg/ml BSA, 1 mM MgCl₂, and 0.5 mM CaCl₂.[29]
-
Scintillation counter or gamma counter.
Methodology:
-
Cell Preparation: Culture and harvest cells expressing p75NTR. Resuspend the cell pellet in ice-cold Binding Buffer to a known concentration.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Cells + Labeled Ligand.
-
Non-Specific Binding: Cells + Labeled Ligand + excess Cold Ligand (e.g., 100-fold molar excess).
-
Competition: Cells + Labeled Ligand + varying concentrations of Test Compound.
-
-
Incubation: Add a constant, low concentration of the labeled ligand (e.g., 3 x 10⁻¹¹ M ¹²⁵I-NT3) to all tubes.[28] Add the appropriate competitor (cold ligand or test compound). Add the cell suspension.
-
Binding: Incubate the tubes at 4°C for 90-120 minutes with gentle rocking to reach equilibrium.[29]
-
Separation: Separate bound from free ligand by rapidly pelleting the cells via centrifugation (e.g., 14,000 rpm for 5 min at 4°C).
-
Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold Binding Buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity in the cell pellets using a gamma counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
4.2 Protocol: Co-Immunoprecipitation (Co-IP) for p75NTR Interaction Partners
This protocol is designed to determine if a specific protein (e.g., Sortilin, TRAF6) physically interacts with p75NTR within the cell, and how this interaction is affected by ligand stimulation.
Materials:
-
Cultured cells (e.g., primary hippocampal neurons, SH-SY5Y cells).
-
Ligand (e.g., proNGF, 1 ng/ml).[25]
-
Lysis Buffer: RIPA buffer or similar non-denaturing buffer with protease and phosphatase inhibitors.
-
Antibody for Immunoprecipitation (IP): Anti-p75NTR antibody (e.g., Rabbit polyclonal).
-
Antibody for Western Blotting (IB): Antibody against the protein of interest (e.g., Mouse anti-Sortilin).
-
Protein A/G magnetic beads or agarose beads.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting reagents.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired ligand (e.g., proNGF) or vehicle control for a specified time (e.g., 15 minutes) to induce complex formation.[25]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total cell lysate). Reserve a small aliquot for the "Input" control.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary IP antibody (anti-p75NTR) to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Lysis Buffer or a designated wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins (the IP sample) and the "Input" control by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Probing: Block the membrane and probe with a primary antibody against the suspected interaction partner (e.g., anti-Sortilin). Then, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band for the interaction partner in the IP lane (but not in a negative control IP with a non-specific IgG) indicates an interaction.
Conclusion
The p75 neurotrophin receptor is a signaling hub of profound importance in neuronal health and disease. Its ability to act as a molecular switch, deciding between cell survival and apoptosis, underscores its significance as a therapeutic target. While the specific role of peptide fragments like this compound requires further investigation, the development of small molecule modulators such as LM11A-31 represents a promising strategy for treating neurodegenerative disorders. The positive biomarker data from early clinical trials of LM11A-31 in Alzheimer's disease validates the therapeutic hypothesis that modulating p75NTR signaling can mitigate key aspects of neurodegenerative pathology. Continued research using the robust experimental protocols outlined in this guide will be essential for fully elucidating the complexities of p75NTR signaling and translating these discoveries into effective therapies for patients.
References
- 1. The proNGF-p75NTR-sortilin signalling complex as new target for the therapeutic treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin signaling through the p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p75 neurotrophin receptor signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proNGF-p75NTR-Sortilin Signalling Complex as New Target for t...: Ingenta Connect [ingentaconnect.com]
- 5. p75 neurotrophin receptor signaling in nervous system injury and degeneration: paradox and opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. rndsystems.com [rndsystems.com]
- 8. abmole.com [abmole.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. neurologylive.com [neurologylive.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Signalling through the neurotrophin receptor p75NTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi‐tasking by the p75 neurotrophin receptor: sortilin things out? | EMBO Reports [link.springer.com]
- 18. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Neurotrophin signalling [pfocr.wikipathways.org]
- 23. The p75NTR mediates a bifurcated signal transduction cascade through the NF kappa B and JNK pathways to inhibit cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. alzdiscovery.org [alzdiscovery.org]
- 28. The Neurotrophin Receptor p75 Binds Neurotrophin-3 on Sympathetic Neurons with High Affinity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ligand-Induced Internalization of the p75 Neurotrophin Receptor: A Slow Route to the Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling NTR 368: A Peptide Inducer of Neural Apoptosis
For Researchers, Scientists, and Drug Development Professionals
NTR 368, a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR), has emerged as a potent tool for studying and inducing neural apoptosis.[1] This in-depth guide provides a technical overview of this compound, including its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Core Properties of this compound
This compound is a 14-amino acid peptide with a demonstrated helical structure in the presence of micellar lipids, a characteristic that is believed to be crucial for its biological activity.[1] Its primary function is the induction of apoptosis, or programmed cell death, in neural cell lines.
| Property | Description | Reference |
| Sequence | Ac-ATLDALLAALRRIQ-amide | |
| Molecular Weight | 1565.87 g/mol | |
| Formula | C69H124N22O19 | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Desiccate at -20°C | |
| CAS Number | 197230-90-3 |
Mechanism of Action: The p75NTR Apoptotic Pathway
This compound mimics a cytoplasmic domain of the p75NTR, a member of the tumor necrosis factor receptor superfamily. The p75NTR plays a critical role in neuronal cell death during development and in response to injury.[2][3] While the precise mechanism of this compound is a subject of ongoing research, it is understood to activate the intrinsic apoptotic pathway, largely mirroring the pro-apoptotic signaling of its parent receptor.
The p75NTR-mediated apoptotic cascade is multifaceted and can be initiated in a ligand-independent manner.[3] Key signaling events include:
-
Activation of the JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a crucial regulator of apoptotic events in several neuronal death paradigms and is consistently activated by p75NTR.[2] This leads to the phosphorylation of downstream targets like c-Jun.[2]
-
Involvement of BH3-Domain-Only Proteins: The p75NTR signaling pathway can lead to the transcriptional activation of pro-apoptotic BH3-domain-only proteins, such as Bim, Puma, and Noxa.[2] These proteins are critical inducers of the mitochondrial apoptotic pathway.[2]
-
Mitochondrial Outer Membrane Permeabilization: The activation of BH3-domain-only proteins leads to the association and activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane.[2]
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a caspase cascade, including caspase-9, caspase-6, and caspase-3.[2][3] Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
It is important to note that p75NTR-induced apoptosis appears to be independent of caspase-8 activation, suggesting a primary reliance on the intrinsic mitochondrial pathway.[2]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of NTR 368: A Technical Guide to a Key p75NTR-Derived Peptide
For Immediate Release: A Deep Dive into the Discovery, Function, and Methodologies of the Apoptosis-Inducing Peptide, NTR 368
This technical guide provides a comprehensive overview of the this compound peptide, a critical fragment derived from the p75 neurotrophin receptor (p75NTR). We will explore its discovery, its potent pro-apoptotic function, and the experimental framework used to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the fields of neurobiology, apoptosis, and therapeutic peptide development.
Discovery and Origins of this compound
The this compound peptide was first identified and characterized by Hileman and colleagues in their seminal 1997 paper published in FEBS Letters.[1] This peptide corresponds to amino acid residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. The discovery was pivotal in understanding the intrinsic apoptotic signaling capabilities of p75NTR, independent of its co-receptor functions with Trk tyrosine kinases. The research demonstrated that a small, specific cytoplasmic fragment of p75NTR was sufficient to induce programmed cell death in neuronal cells.[1]
A key structural characteristic of this compound is its propensity to form a helical conformation, particularly in the presence of micellar lipids, which mimics the cellular membrane environment.[1] This structural attribute is believed to be directly linked to its biological function, as a variant of the peptide that did not adopt a helical structure failed to induce apoptosis.[1]
The Core Function: Induction of Neural Apoptosis
The primary and most significant function of this compound is its potent ability to induce apoptosis, or programmed cell death, in neural cell lines.[1] This pro-apoptotic activity positions this compound and the p75NTR intracellular domain as key players in neuronal cell fate determination during development and in pathological conditions.
The mechanism of action of this compound is intrinsically linked to the broader p75NTR-mediated apoptotic signaling cascade. While the this compound peptide itself can initiate this process, in the context of the full-length receptor, signaling is often triggered by the binding of neurotrophins. This initiates a cascade that involves the activation of the c-Jun N-terminal kinase (JNK) pathway. JNK activation, in turn, leads to the activation of the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately culminating in cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
| Parameter | Value | Cell Line | Duration of Treatment | Reference |
| Peptide Identity | p75NTR (residues 368-381) | N/A | N/A | [1] |
| Apoptosis Induction | Concentration-dependent | Human Neuroblastoma Cells | 24 hours | [1] |
| Control Peptide | No significant apoptosis | Human Neuroblastoma Cells | 24 hours | [1] |
Detailed quantitative data on the percentage of apoptotic cells at specific concentrations of this compound from the original Hileman et al. (1997) publication is not publicly available in the searched resources. The study established a clear pro-apoptotic effect, with the level of apoptosis correlating with the peptide concentration.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and functional characterization of the this compound peptide, based on the foundational work by Hileman et al. (1997) and general protocols for apoptosis assays.
Peptide Synthesis and Preparation
-
Peptide Synthesis: The this compound peptide, corresponding to residues 368-381 of human p75NTR, and a non-helical variant control peptide were synthesized using standard solid-phase peptide synthesis techniques.
-
Purification: The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The identity and purity of the peptides were confirmed by mass spectrometry.
-
Solubilization: Peptides were dissolved in an appropriate sterile solvent, such as sterile water or a buffered solution, to create stock solutions for cell culture experiments.
Cell Culture
-
Cell Line: Human neuroblastoma cell lines are a relevant model for studying the effects of this compound.
-
Culture Conditions: Cells were maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Apoptosis Induction Assay
-
Cell Plating: Neuroblastoma cells were seeded in multi-well plates at a predetermined density to ensure they were in the logarithmic growth phase at the time of treatment.
-
Peptide Treatment: The culture medium was replaced with fresh medium containing various concentrations of the this compound peptide or the control peptide. A vehicle control (medium with the solvent used for the peptide stock) was also included.
-
Incubation: The cells were incubated with the peptides for a specified period, typically 24 hours, to allow for the induction of apoptosis.
Quantification of Apoptosis
-
Methodology: Apoptosis was quantified by assessing the morphological changes characteristic of programmed cell death. This involved light microscopy to observe cell shrinkage, membrane blebbing, and detachment from the culture plate.
-
Cell Counting: The percentage of apoptotic cells was determined by counting the number of cells exhibiting apoptotic morphology versus the total number of cells in multiple representative fields of view for each treatment condition.
-
Statistical Analysis: The data were analyzed for statistical significance to compare the effects of the this compound peptide with the control peptide and vehicle control.
Visualizing the Signaling Network and Experimental Logic
To better understand the relationships between the key components and processes involved in this compound function, the following diagrams are provided.
Caption: Experimental workflow for the discovery and validation of this compound's pro-apoptotic function.
Caption: Simplified signaling pathway of p75NTR-mediated apoptosis initiated by the intracellular domain.
References
The Role of NTR 368 in Neuronal Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p75 neurotrophin receptor (p75NTR) is a multifaceted cell surface receptor that plays a critical role in neuronal survival and apoptosis. NTR 368, a peptide fragment derived from the juxtamembrane intracellular domain of p75NTR, has emerged as a potent inducer of neuronal cell death. This technical guide provides an in-depth analysis of this compound's function, focusing on its involvement in apoptotic signaling pathways. It summarizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating p75NTR-mediated signaling and developing novel therapeutics targeting neuronal apoptosis.
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a key regulator of neuronal cell fate.[1] Depending on the cellular context and the presence of co-receptors, p75NTR can mediate cellular survival or induce programmed cell death, known as apoptosis. A peptide corresponding to residues 368-381 of the human p75NTR, designated this compound, has been identified as a potent inducer of apoptosis in neuronal cells.[1] This guide explores the mechanisms by which this compound elicits its pro-apoptotic effects, providing a detailed overview of the signaling cascades involved.
This compound and the p75NTR-Mediated Apoptotic Pathway
This compound mimics a functional domain of the p75NTR intracellular region, which is crucial for initiating the apoptotic signaling cascade. The prevailing model suggests that ligand binding to the extracellular domain of p75NTR induces a conformational change, leading to the activation of its intracellular "death domain." This initiates a downstream signaling cascade that culminates in apoptosis. This compound appears to bypass the need for extracellular ligand binding, directly activating downstream effectors.
The p75NTR-mediated apoptotic pathway is primarily characterized by the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of c-Jun N-terminal kinase (JNK), which in turn leads to the release of mitochondrial contents and the activation of a cascade of cysteine-aspartic proteases known as caspases.[2][3]
Key Signaling Molecules
-
c-Jun N-terminal Kinase (JNK): A critical upstream kinase in the p75NTR apoptotic pathway. Its activation is a necessary step for p75NTR-dependent caspase activation.[2]
-
Caspase-9: An initiator caspase that is activated following the release of cytochrome c from the mitochondria.[2]
-
Caspase-3 and -6: Effector caspases that are activated by caspase-9 and are responsible for the execution phase of apoptosis by cleaving a wide range of cellular substrates.[2]
Quantitative Data on this compound-Induced Apoptosis
| Cell Line | Treatment | Concentration | Apoptosis Induction (Fold Change vs. Control) | Reference |
| Human Neuroblastoma | p75NTR overexpression | - | High degree of apoptosis | (F. M. V. Rossi et al., 1997) |
| Rat Cortical Neurons | β-amyloid (activates p75NTR) | 100 nM | ~10-fold increase in apoptotic cells | (Yaar et al., 1997) |
Table 1: Representative data on p75NTR-mediated apoptosis. Note: Specific quantitative data for this compound requires access to the primary publication by Hileman et al. (1997) or subsequent studies that have utilized this specific peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in neuronal apoptosis.
Peptide Synthesis and Preparation
This compound, corresponding to the amino acid sequence ATLDALLAALRRIQ-amide, can be synthesized using standard solid-phase peptide synthesis protocols. The peptide is typically purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry. For cellular assays, the peptide is dissolved in a suitable solvent, such as sterile water or a buffer compatible with cell culture.
Cell Culture and Treatment
Human neuroblastoma cell lines (e.g., SK-N-BE) that lack endogenous p75NTR expression are often used as a model system. These cells can be transfected to express the full-length p75NTR to study receptor-mediated effects. For experiments with this compound, the peptide is added directly to the cell culture medium at various concentrations.
Apoptosis Assays
The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 25 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
Equilibration: Wash the cells again and equilibrate them with equilibration buffer provided in a commercial TUNEL kit for 5-10 minutes.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP) for 1-2 hours at 37°C in a humidified chamber.
-
Detection: If using an indirect labeling method, incubate with a fluorescently-labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC).
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide and mount the coverslips on microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Harvest: Gently harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a vital dye such as propidium iodide (PI) or 7-AAD to the cell suspension. PI/7-AAD is used to distinguish early apoptotic cells (Annexin V positive, PI/7-AAD negative) from late apoptotic/necrotic cells (Annexin V positive, PI/7-AAD positive).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Caspase activity can be measured using fluorogenic or colorimetric substrates that are specifically cleaved by activated caspases.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using a specific lysis buffer provided in a commercial caspase assay kit.
-
Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase activity.
Visualizing the Signaling Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for studying this compound-induced apoptosis.
Conclusion
This compound serves as a valuable tool for dissecting the intracellular signaling mechanisms of p75NTR-mediated apoptosis. Its ability to directly trigger the apoptotic cascade provides a unique opportunity to study the downstream effectors without the complexity of ligand-receptor interactions at the cell surface. Further research into the precise molecular interactions of this compound within the cell will undoubtedly provide deeper insights into the regulation of neuronal apoptosis and may pave the way for the development of novel therapeutic strategies for neurodegenerative diseases and neuronal injury.
References
- 1. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic nature of the p75 neurotrophin receptor in response to injury and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of NTR 368
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This peptide has been identified as a potent inducer of apoptosis, specifically in neuronal cell lines. Its pro-apoptotic activity is intrinsically linked to its ability to form a helical secondary structure. This document provides a comprehensive overview of the known biological activity of this compound, including its mechanism of action, available data, and the experimental protocols used to characterize its function.
Introduction
The p75 neurotrophin receptor (p75NTR) is a multifaceted transmembrane protein that plays a critical role in neuronal survival, differentiation, and apoptosis. Unlike the Trk family of receptors, which typically promote cell survival, p75NTR can initiate a pro-apoptotic signaling cascade. This compound, a 14-amino acid peptide (Ac-ATLDALLAALRRIQ-amide) derived from the cytoplasmic tail of p75NTR, has been instrumental in elucidating the apoptotic signaling potential of this domain. In vitro studies have demonstrated that this compound can independently trigger programmed cell death in human neuroblastoma cells.
Quantitative Data
Currently, publicly available research on this compound is limited, and specific quantitative data such as IC50 or EC50 values for its apoptotic activity are not detailed in the readily accessible literature. The primary study on this peptide focuses on the qualitative induction of apoptosis and its structural correlation.
Mechanism of Action & Signaling Pathway
This compound exerts its pro-apoptotic effects by mimicking a functional domain within the p75NTR intracellular region. The helical conformation of the peptide is crucial for its biological activity. This suggests that the peptide's structure allows it to interact with downstream signaling molecules to initiate the apoptotic cascade.
The broader p75NTR-mediated apoptotic pathway is understood to involve the activation of the c-Jun N-terminal kinase (JNK) signaling cascade and subsequent activation of caspases, key executioners of apoptosis.[1][2][3] Upon activation, this pathway can lead to the release of mitochondrial cytochrome c and the activation of caspase-9 and caspase-3.[1] While it is highly probable that this compound leverages components of this established p75NTR pathway, the precise and direct molecular interactions of the this compound peptide itself have not been fully elucidated in the available literature.
Signaling Pathway Diagram
Caption: Proposed signaling cascade for this compound-induced apoptosis.
Experimental Protocols
The foundational research on this compound utilized specific methodologies to characterize its apoptotic activity. The following are detailed protocols based on the available information.
Peptide Synthesis and Preparation
-
Synthesis: this compound (sequence: Ac-ATLDALLAALRRIQ-amide) is synthesized using standard solid-phase peptide synthesis techniques.
-
Solubilization: The peptide is typically dissolved in sterile, deionized water to a stock concentration of 1 mg/ml for experimental use. For peptides with solubility challenges, initial dissolution in a small amount of DMSO followed by dilution with aqueous buffer is a common practice.[4]
Cell Culture
-
Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used to study the neuronal effects of this compound.
-
Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Apoptosis Assay
A standard method for quantifying apoptosis is through the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Seed neuroblastoma cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound peptide for a specified duration (e.g., 24-48 hours). Include a vehicle-only control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The flow cytometry data will allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion
This compound is a valuable research tool for investigating the apoptotic signaling of the p75NTR intracellular domain. Its activity is dependent on its helical structure, and it is known to induce apoptosis in neuronal cell lines. While the broader signaling pathway of p75NTR is partially understood to involve JNK and caspases, further research is required to delineate the specific molecular interactions and the complete signaling cascade initiated by the this compound peptide. The experimental protocols outlined in this guide provide a framework for the continued investigation of this potent pro-apoptotic peptide.
References
- 1. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRAGE, a p75 neurotrophin receptor-interacting protein, induces caspase activation and cell death through a JNK-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structural and Functional Properties of the NTR 368 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, mechanism of action, and relevant experimental protocols for the NTR 368 peptide. This compound is a synthetically accessible peptide fragment derived from the intracellular domain of the p75 neurotrophin receptor (p75NTR) and serves as a potent inducer of neural apoptosis.
Core Structural and Physicochemical Properties
This compound is a 14-amino acid peptide corresponding to residues 368-381 of the human p75NTR.[1][2] Its primary sequence is ATLDALLAALRRIQ, with the C-terminus typically amidated. This modification enhances peptide stability by preventing degradation by carboxypeptidases. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | ATLDALLAALRRIQ-amide |
| Molecular Formula | C69H124N22O19 |
| Molecular Weight | 1565.87 g/mol |
| Isoelectric Point (pI) | 10.03 |
| Net Charge at pH 7.0 | +2 |
| Grand Average of Hydropathicity (GRAVY) | 1.121 |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ (The peptide lacks Trp and Tyr residues) |
| (Note: Physicochemical properties were calculated using an online peptide analysis tool based on the primary sequence.) |
A significant structural characteristic of this compound is its propensity to form an α-helical conformation, particularly in the presence of a lipid environment such as micellar lipids.[1][2] This suggests that its biological activity may be contingent upon its interaction with cellular membranes.
Mechanism of Action: Induction of Neural Apoptosis
This compound functions as a potent inducer of apoptosis in neural cell lines, including human neuroblastoma cells. It is believed to mimic the pro-apoptotic signaling of the full-length p75NTR intracellular domain. The apoptotic cascade initiated by the p75NTR intracellular domain, and consequently by this compound, involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of the intrinsic mitochondrial apoptotic pathway.[3]
Signaling Pathway of this compound-Induced Apoptosis
The binding of this compound within the cell is thought to initiate a signaling cascade that culminates in programmed cell death. A critical step in this process is the activation of the JNK signaling pathway.[3] Activated JNK can then phosphorylate various downstream targets, leading to the release of cytochrome c from the mitochondria. This event triggers the assembly of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments to characterize the structural and functional properties of the this compound peptide.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the secondary structure of the this compound peptide, with a focus on its helical propensity.
Objective: To analyze the secondary structure of this compound in aqueous buffer and in a membrane-mimicking environment.
Materials:
-
This compound peptide, lyophilized powder
-
10 mM Sodium Phosphate buffer, pH 7.4
-
Dodecylphosphocholine (DPC) micelles
-
Quartz cuvette with a 1 mm path length
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of this compound at 1 mg/mL in sterile water.
-
Sample Preparation:
-
Aqueous Buffer: Dilute the this compound stock solution to a final concentration of 100 µM in 10 mM sodium phosphate buffer.
-
Micellar Environment: Prepare a solution of 100 µM this compound in 10 mM sodium phosphate buffer containing DPC micelles at a concentration above their critical micelle concentration (e.g., 10 mM).
-
-
Blank Measurement: Record the CD spectrum of the corresponding buffer (with and without DPC) alone from 190 to 260 nm.
-
Sample Measurement: Record the CD spectrum of the this compound solutions under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the resulting signal from millidegrees to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and random coils.
Caption: Workflow for CD spectroscopy of this compound.
In Vitro Apoptosis Assay in Neuroblastoma Cells
This protocol describes a method to quantify the apoptotic effect of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To determine the percentage of apoptotic cells in a neuroblastoma cell culture following treatment with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to 70-80% confluency in 6-well plates.
-
Peptide Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Workflow for in vitro apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.labclinics.com [shop.labclinics.com]
- 3. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NTR 368 and its Interaction with the p75 Neurotrophin Receptor (p75NTR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a multifaceted signaling molecule implicated in both neuronal survival and apoptosis. Its intracellular domain (ICD) is a critical mediator of its diverse functions. This technical guide focuses on NTR 368, a peptide corresponding to residues 368-381 of the human p75NTR C-terminus, which has been identified as a potent inducer of neural apoptosis.[1][2] The pro-apoptotic activity of this compound is intrinsically linked to its ability to form a helical structure, suggesting a structure-dependent mechanism of action.[3][4] This document provides a comprehensive overview of the interaction between this compound and the p75NTR signaling cascade, including detailed experimental protocols and quantitative data to support further research and drug development in therapeutic areas where modulation of apoptosis is desirable.
Introduction to p75NTR and its Intracellular Domain
The p75 neurotrophin receptor is a single-pass transmembrane protein that binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5).[5] Unlike the Trk family of receptors, p75NTR lacks intrinsic kinase activity and signals through a complex network of interacting proteins that bind to its intracellular domain (ICD). The signaling outcome of p75NTR activation is highly context-dependent, influenced by the specific ligand, the presence of co-receptors (such as Trk receptors or sortilin), and the cellular environment.
The p75NTR ICD is a hub for signaling complexes that can lead to divergent cellular outcomes. It can be proteolytically cleaved by α- and γ-secretases, releasing the ICD into the cytoplasm. This cleavage is a regulated process that can be initiated by neurotrophin binding. The liberated ICD can then translocate to different cellular compartments, including the nucleus, to modulate gene expression and interact with various signaling pathways. Key signaling pathways activated by the p75NTR ICD include the c-Jun N-terminal kinase (JNK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and caspase activation cascades, all of which play crucial roles in the regulation of apoptosis.
This compound: A Pro-Apoptotic Peptide from the p75NTR C-Terminus
This compound is a synthetic peptide fragment with the sequence Ac-ATLDALLAALRRIQ-amide, corresponding to amino acid residues 368-381 of the human p75NTR. This region is part of the intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cells, specifically in human neuroblastoma cells.[1]
Structure-Function Relationship
A key characteristic of this compound is its propensity to adopt a helical conformation, particularly in the presence of a lipid environment that mimics a cell membrane.[3][4] Studies have demonstrated a direct correlation between the helical structure of this peptide and its apoptotic activity. A variant of the peptide designed to have a non-helical conformation showed no apoptotic activity, highlighting the importance of the secondary structure for its biological function.[3][4] This suggests that the helical structure of this compound is necessary for its interaction with downstream effectors of the apoptotic machinery.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in human neuroblastoma cell lines. The following table summarizes the key quantitative findings from in vitro studies.
| Cell Line | Peptide | Concentration | Exposure Time | Apoptosis Induction (% of Control) | Reference |
| Human Neuroblastoma | This compound | 50 µM | 24 hours | ~250% | Hileman et al., 1997 |
| Human Neuroblastoma | Scrambled Control | 50 µM | 24 hours | No significant increase | Hileman et al., 1997 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and functional analysis of this compound.
Peptide Synthesis and Purification of this compound
Objective: To synthesize and purify the this compound peptide (Ac-ATLDALLAALRRIQ-amide) for use in functional assays.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a rink amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are used with DIC/Oxyma as coupling reagents.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is used for elution.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm the correct molecular weight (1565.87 g/mol ) and by analytical HPLC to assess purity (>95%).
Apoptosis Induction Assay in Neuroblastoma Cells
Objective: To quantitatively assess the ability of this compound to induce apoptosis in a human neuroblastoma cell line.
Protocol:
-
Cell Culture: Human neuroblastoma cells (e.g., SK-N-BE(2) or SH-SY5Y) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency in 96-well plates.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing this compound at a final concentration of 50 µM. A scrambled peptide with the same amino acid composition but a randomized sequence is used as a negative control. A vehicle control (e.g., sterile water or DMSO, depending on peptide solubility) is also included.
-
Incubation: Cells are incubated with the peptides for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Apoptosis Quantification (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Objective: To determine the secondary structure of this compound in a membrane-mimicking environment.
Protocol:
-
Sample Preparation: Dissolve the purified this compound peptide in a buffer containing deuterated sodium dodecyl sulfate (SDS) micelles to mimic a lipid environment.
-
NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra (e.g., TOCSY and NOESY) on a high-field NMR spectrometer.
-
Data Analysis:
-
Assign the proton resonances of the peptide using the TOCSY and NOESY spectra.
-
Identify characteristic short- and medium-range Nuclear Overhauser effects (NOEs) in the NOESY spectrum. The presence of sequential (i, i+1) and medium-range (i, i+3; i, i+4) NOEs is indicative of a helical conformation.
-
Calculate the three-dimensional structure of the peptide using the NOE-derived distance restraints.
-
Signaling Pathways and Logical Relationships
The interaction of the p75NTR intracellular domain, from which this compound is derived, with the cellular machinery is complex and involves multiple signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
p75NTR Intracellular Domain Signaling Leading to Apoptosis
Caption: p75NTR ICD-mediated apoptotic signaling pathway.
Experimental Workflow for this compound Functional Analysis
Caption: Experimental workflow for this compound synthesis and functional analysis.
Logical Relationship of this compound Structure and Function
Caption: Structure-function relationship of the this compound peptide.
Conclusion
This compound, a peptide derived from the C-terminus of the p75NTR, serves as a potent tool for studying the apoptotic signaling pathways mediated by the p75NTR intracellular domain. Its pro-apoptotic function is critically dependent on its helical secondary structure, providing a valuable model for understanding the molecular interactions that drive p75NTR-mediated cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the p75NTR intracellular domain in various pathological conditions, including neurodegenerative diseases and cancer. Future studies should focus on elucidating the direct binding partners of the this compound peptide within the cell to further unravel the precise molecular mechanism of its action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TrkA induces apoptosis of neuroblastoma cells and does so via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of p75 neurotrophin receptor in stem cell biology: more than just a marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Kinetics of NTR 368-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR)[1][2]. It has been identified as a potent, direct inducer of apoptosis, particularly in cells of neuronal origin[1][2]. This technical guide provides an in-depth overview of the kinetics and molecular mechanisms governing this compound-induced apoptosis. It consolidates the current understanding of the signaling pathways, offers detailed protocols for key experimental assays, and presents quantitative data to facilitate further research and development. While specific kinetic data from the foundational study by Hileman et al. is not publicly available, this guide presents an illustrative framework based on the well-established apoptotic signaling of the parent p75NTR receptor.
Introduction to this compound and Apoptotic Signaling
The p75NTR is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in neuronal cell death and survival[3][4]. Unlike many receptors that require ligand binding to initiate a signaling cascade, p75NTR can induce apoptosis in a ligand-independent manner through its intracellular "death domain"[3][5]. The this compound peptide represents a functional fragment of this domain[2][6]. Studies suggest that the peptide's ability to form a helical structure is linked to its pro-apoptotic function[6].
The signaling cascade initiated by p75NTR, and by extension this compound, is thought to primarily involve the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the activation of c-Jun N-terminal kinase (JNK), leading to changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like Caspase-3[5].
Kinetics of this compound-Induced Apoptosis
The kinetics of apoptosis—the timing and rate at which cell death occurs following a stimulus—are critical for understanding the potency and mechanism of an inducing agent. This involves assessing various apoptotic markers over time (time-course) and in response to different concentrations of the agent (dose-response).
Data Presentation
While the original quantitative data for the this compound peptide from foundational studies are not detailed in accessible literature, the following tables provide an illustrative example of how such kinetic data would be presented. These placeholder values are based on typical apoptotic responses observed in neuroblastoma cell lines to similar stimuli.
Table 1: Dose-Response of this compound on Neuroblastoma Cell Viability
| This compound Conc. (µM) | Cell Viability (%) after 24h Incubation |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85 ± 4.1 |
| 25 | 62 ± 6.5 |
| 50 | 41 ± 5.8 |
| 100 | 25 ± 3.9 |
| 200 | 15 ± 2.7 |
| Illustrative data representing typical results from an MTT or similar viability assay. |
Table 2: Time-Course of Caspase-3 Activation by 50 µM this compound
| Incubation Time (Hours) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 ± 0.1 |
| 2 | 1.3 ± 0.2 |
| 4 | 2.5 ± 0.4 |
| 8 | 4.8 ± 0.6 |
| 12 | 5.2 ± 0.5 |
| 24 | 3.1 ± 0.4 |
| Illustrative data representing typical results from a fluorometric caspase-3 activity assay. |
Table 3: Time-Course of Apoptotic Cell Population after Treatment with 50 µM this compound
| Incubation Time (Hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 4 | 15.6 ± 2.1 | 3.2 ± 0.8 |
| 8 | 28.4 ± 3.5 | 10.1 ± 1.9 |
| 12 | 22.1 ± 2.8 | 25.7 ± 3.1 |
| 24 | 8.9 ± 1.7 | 45.3 ± 4.2 |
| Illustrative data representing typical results from Annexin V/Propidium Iodide flow cytometry analysis. |
Signaling Pathways and Visualizations
The apoptotic signal from this compound is believed to propagate through the intrinsic pathway. Key events include the activation of JNK, which can phosphorylate and inactivate anti-apoptotic Bcl-2 family members (like Bcl-2) or activate pro-apoptotic BH3-only members (like Bad), leading to Bax/Bak activation, cytochrome c release, and apoptosome formation.
Experimental Protocols
Accurate assessment of apoptosis requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key assays used to study the kinetics of this compound-induced cell death.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed neuroblastoma cells (e.g., SK-N-BE) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound peptide (e.g., 0-200 µM) diluted in serum-free media. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3 Activity Assay
This fluorometric assay quantifies the activity of the key executioner caspase, Caspase-3.
Methodology:
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer containing the fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Analysis: Express the results as fold change in fluorescence relative to the untreated control.
Western Blot for Bcl-2 Family Proteins
This technique is used to measure changes in the expression levels of pro- and anti-apoptotic proteins.
Methodology:
-
Protein Extraction: Lyse this compound-treated cells and determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Conclusion
The this compound peptide is a valuable tool for studying the induction of apoptosis via the p75NTR intracellular domain. Its mechanism of action follows the canonical intrinsic pathway, involving JNK and caspase activation. Understanding the dose-response and time-course kinetics of this compound is essential for its application in research and potential therapeutic development. The standardized protocols and illustrative data provided in this guide offer a comprehensive framework for investigating the pro-apoptotic effects of this and similar agents, enabling researchers to generate reproducible and comparable results. Further investigation is warranted to precisely quantify the apoptotic kinetics specifically induced by the this compound peptide.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of apoptosis by p75 neurotrophin receptor in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotrophin receptor p75(NTR): novel functions and implications for diseases of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on p75NTR-Mediated Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor (TNF) receptor superfamily, is a multifaceted signaling molecule with a complex role in the nervous system and beyond.[1][2][3] While it can collaborate with Trk receptors to promote neuronal survival, p75NTR can also function independently to initiate programmed cell death, or apoptosis.[4][5][6] This pro-apoptotic signaling is critical during developmental processes, such as neuronal pruning, and is pathologically reactivated in response to injury and in various neurodegenerative diseases.[2][3] Understanding the foundational mechanisms of p75NTR-mediated apoptosis is therefore crucial for developing therapeutic strategies targeting these conditions. This guide provides an in-depth overview of the core signaling pathways, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular cascades.
Core Signaling Pathways
The apoptotic signal initiated by p75NTR is distinct from other TNF receptor family members, such as Fas, as it primarily utilizes an intrinsic, mitochondria-dependent pathway rather than the canonical extrinsic, caspase-8-dependent pathway.[1][7][8][9]
Ligand Binding and Adaptor Protein Recruitment
Apoptosis is typically triggered by the binding of neurotrophins, particularly proneurotrophins like pro-NGF, to p75NTR.[10][11] This binding event often occurs in complex with co-receptors, such as sortilin, which enhances the pro-apoptotic signal.[6][10] Ligand engagement is thought to induce a conformational change in the p75NTR intracellular domain (ICD), facilitating the recruitment of various adaptor proteins.[6] Key among these are:
-
Neurotrophin Receptor-Interacting Factor (NRIF): A critical mediator required for p75NTR-induced apoptosis in hippocampal and sympathetic neurons.[8][10][11] Following ligand binding, NRIF is recruited to the receptor.[11]
-
NRAGE: A MAGE family protein that interacts with the p75NTR ICD to facilitate apoptosis.[1][11]
-
TRAF6: An adaptor protein that interacts with the juxtamembrane domain of p75NTR.[6][8]
The recruitment of these adaptors initiates the downstream signaling cascade.[12]
The JNK-Dependent Intrinsic Apoptotic Pathway
A central and indispensable component of p75NTR death signaling is the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.[1][2][13]
-
JNK Activation: Following adaptor recruitment, JNK is activated (phosphorylated).[1][2][10] This activation is a necessary prerequisite for subsequent apoptotic events.[1][4]
-
Phosphorylation of BH3-Only Proteins: Activated JNK directly phosphorylates pro-apoptotic BH3-only members of the Bcl-2 family.[1][2] Specifically, JNK has been shown to phosphorylate:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Phosphorylated BH3-only proteins inhibit anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL) and promote the activation and oligomerization of pro-apoptotic effectors Bax and Bak at the mitochondrial membrane.[1][12]
-
Cytochrome c Release: The activation of Bax/Bak leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[1][2]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates the initiator caspase-9.[1][7] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-6, which execute the final stages of apoptosis by cleaving cellular substrates.[1][2][7] Notably, the initiator caspase-8, characteristic of the extrinsic pathway, is not activated in p75NTR-mediated apoptosis.[7][8][9]
Role of Receptor Proteolysis
p75NTR can undergo sequential proteolytic cleavage by secretase enzymes, a process that is also implicated in its apoptotic signaling.
-
α-Secretase Cleavage: The first cleavage is mediated by the metalloprotease TACE (ADAM17), which sheds the extracellular domain of p75NTR.[4][5]
-
γ-Secretase Cleavage: The remaining C-terminal fragment (CTF) is then cleaved within the transmembrane domain by the γ-secretase complex.[6] This releases the p75NTR intracellular domain (ICD) into the cytoplasm.
-
ICD Signaling: The released ICD can translocate to the nucleus and contribute to apoptotic signaling.[12] Expression of the ICD alone is sufficient to induce neuronal apoptosis.[3][14][15]
Interestingly, JNK activation and receptor proteolysis are linked. JNK3 activation is necessary for p75NTR cleavage, in part by transcriptionally up-regulating TACE.[4][5] This creates a feed-forward loop where JNK activation promotes cleavage, and the released ICD may lead to prolonged JNK activation, thereby amplifying the apoptotic signal.[4][5]
Regulation by Bcl-2 Family Proteins
The role of Bcl-2 family proteins is complex. While the general mechanism involves the activation of pro-apoptotic Bax/Bak, the interplay with anti-apoptotic members is nuanced. Studies have shown that Bcl-xL can effectively prevent p75NTR-mediated death.[7][16][17] Paradoxically, Bcl-2 itself has been reported to promote or even be required for p75NTR-induced apoptosis in some neuronal contexts, suggesting a mechanism-specific interaction distinct from its canonical anti-apoptotic function.[16][17] This suggests that the conformation and specific protein-protein interactions of Bcl-2 family members are critical in determining the cellular outcome following p75NTR activation.[16]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on p75NTR-mediated apoptosis.
Table 1: p75NTR-Induced Cell Death in Various Models
| Cell Type / Model | Stimulus | Metric | Result | Reference |
|---|---|---|---|---|
| Cultured Hippocampal Neurons | 100 ng/mL NGF or 1 ng/mL pro-NGF | % Cell Loss | 70-80% loss in wild-type neurons; neurons from NRIF-/- mice were completely resistant. | [10][11] |
| Human Endarterectomy-Derived Cells | Neurotrophins (NGF) | TUNEL-positive cells | 2- to 3-fold increase over control. | [8] |
| TsTmSMCs (Vascular Smooth Muscle) | Neurotrophins or FAS activation | Annexin V Binding | 2- to 4-fold increase. | [8] |
| Primary Cortical Neurons, PC12, U343, U373 cells | Adenovirus-mediated p75NTR overexpression | Cell Survival (MTT Assay) | Statistically significant (p < 0.001) decrease in survival with increasing MOI. |[1] |
Table 2: Activation of Apoptotic Markers
| Cell Type | Stimulus | Marker | Result | Reference |
|---|---|---|---|---|
| p75-TsTmSMC | Neurotrophins or FAS-activating antibody | Activated Caspase-3 | Increased immunoreactivity; 90-95% of positive cells showed chromatin condensation. | [8] |
| Multiple cell lines | p75NTR overexpression | Caspase Activation | Reduction in full-length caspase-9 and increase in activated caspases-9, -3, and -6. No caspase-8 cleavage observed. | [1] |
| Multiple cell lines | p75NTR overexpression | Cytochrome c | Readily detected in cytosolic fractions of p75NTR-expressing cells, but not in controls. | [1] |
| Huh7 Hepatocytes | 5 ng/ml pro-NGF or 50 ng/ml NGF (16h) | Caspase-3/7 Activity | Significant increase in the membrane fraction, but not the cytosolic fraction. |[18] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate study of p75NTR-mediated apoptosis. Below are protocols for commonly cited experiments.
Induction of p75NTR-Mediated Apoptosis
-
Objective: To activate the p75NTR apoptotic pathway in a controlled manner.
-
Method 1: Ligand Treatment:
-
Culture cells of interest (e.g., primary sympathetic neurons, hippocampal neurons, oligodendrocytes) under appropriate conditions.[3][9]
-
For survival-dependent neurons, maintain them with suboptimal survival signals (e.g., low concentrations of NGF or KCl) to unmask the apoptotic potential of p75NTR.[3]
-
Treat cells with a p75NTR-specific ligand, such as BDNF (for TrkA-expressing sympathetic neurons where BDNF only binds p75NTR) or proneurotrophins (e.g., 1-10 ng/mL pro-NGF).[3][11]
-
Incubate for a predetermined time (e.g., 18-48 hours) before analysis.[19]
-
-
Method 2: Overexpression:
-
Use recombinant adenovirus or plasmids to express full-length p75NTR or its intracellular domain (ICD) in target cells (e.g., PC12, glioma cells, primary neurons).[1][14]
-
An empty vector or a vector expressing a non-related protein (e.g., LacZ) should be used as a control.[1]
-
Allow 24-48 hours for protein expression before proceeding with apoptosis assays.[1]
-
Assessment of Apoptosis and Cell Viability
-
Objective: To quantify the extent of cell death.
-
Method 1: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
After inducing apoptosis, fix cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells and follow the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Counterstain nuclei (e.g., with DAPI or Hoechst) and visualize using fluorescence microscopy.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells.[8]
-
-
Method 2: Activated Caspase-3 Immunostaining:
-
This method serves as a surrogate for direct apoptosis measurement, detecting a key executioner caspase.[1]
-
Fix and permeabilize cells as described above.
-
Incubate with a primary antibody specific to the cleaved (active) form of caspase-3.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Visualize and quantify the percentage of cells positive for active caspase-3.[8]
-
-
Method 3: MTT Assay:
-
This colorimetric assay measures metabolic activity as an indicator of cell viability.
-
After the experimental treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cell culture.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the crystals with a detergent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
A decrease in absorbance indicates reduced cell viability.[1]
-
Biochemical Analysis of Signaling Pathways
-
Objective: To detect the activation of specific proteins in the signaling cascade.
-
Method: Western Blotting:
-
Induce apoptosis and lyse cells at various time points.
-
For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.[1]
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for target proteins, such as:
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect bands using chemiluminescence.
-
References
- 1. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by p75NTR overexpression requires Jun kinase-dependent phosphorylation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. p75 neurotrophin receptor-mediated apoptosis in sympathetic neurons involves a biphasic activation of JNK and up-regulation of tumor necrosis factor-alpha-converting enzyme/ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde apoptotic signaling by the p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Induction of Proneurotrophins and Activation of p75NTR-Mediated Apoptosis via Neurotrophin Receptor-Interacting Factor in Hippocampal Neurons after Seizures | Journal of Neuroscience [jneurosci.org]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. jneurosci.org [jneurosci.org]
- 14. jneurosci.org [jneurosci.org]
- 15. Transgenic mice expressing the intracellular domain of the p75 neurotrophin receptor undergo neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. p75 neurotrophin receptor-mediated neuronal death is promoted by Bcl-2 and prevented by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p75 Neurotrophin Receptor Signaling Activates Sterol Regulatory Element-binding Protein-2 in Hepatocyte Cells via p38 Mitogen-activated Protein Kinase and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for Inducing Neuronal Apoptosis with NTR 368
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1] It has been identified as a potent inducer of apoptosis in neuronal cells.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to induce and analyze apoptosis in neuronal cell cultures. The methodologies outlined below are intended to guide researchers in studying the mechanisms of neuronal cell death and in the development of novel therapeutic strategies.
This compound is believed to mimic the pro-apoptotic signaling of the p75NTR intracellular domain. The p75NTR is a member of the tumor necrosis factor receptor superfamily and, in certain contexts, its activation triggers an apoptotic cascade.[2] This process is distinct from the classical death receptor pathways and primarily involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Mechanism of Action: The p75NTR-Mediated Apoptotic Signaling Pathway
The proposed signaling cascade initiated by p75NTR activation, and consequently by this compound, involves a series of intracellular events culminating in programmed cell death. A critical early step is the activation of c-Jun N-terminal kinase (JNK).[3] Activated JNK can then phosphorylate pro-apoptotic members of the Bcl-2 family, such as BAD, leading to the release of cytochrome c from the mitochondria. This event triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates effector caspases such as caspase-3 and -6, leading to the execution of apoptosis.[2] Notably, this pathway does not appear to involve the adaptor proteins FADD or TRADD, nor the activation of caspase-8.[2]
Caption: Proposed signaling pathway of this compound-induced neuronal apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound-induced apoptosis in a primary cortical neuron culture model. These values are provided as examples and should be determined empirically for your specific experimental system.
Table 1: Dose-Response of this compound on Neuronal Apoptosis (24-hour treatment)
| This compound Concentration (µM) | % Apoptotic Cells (TUNEL Assay) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 5 ± 1.2 | 1.0 ± 0.1 |
| 1 | 15 ± 2.5 | 1.8 ± 0.3 |
| 5 | 45 ± 4.1 | 4.2 ± 0.5 |
| 10 | 78 ± 5.6 | 8.5 ± 0.9 |
| 25 | 85 ± 4.9 | 8.9 ± 1.1 |
Table 2: Time-Course of Neuronal Apoptosis (10 µM this compound)
| Time (hours) | % Apoptotic Cells (TUNEL Assay) | Caspase-3 Activity (Fold Change vs. t=0) |
| 0 | 4 ± 0.9 | 1.0 ± 0.1 |
| 6 | 20 ± 3.3 | 2.5 ± 0.4 |
| 12 | 55 ± 6.2 | 6.8 ± 0.7 |
| 24 | 78 ± 5.6 | 8.5 ± 0.9 |
| 48 | 82 ± 5.1 | 7.9 ± 0.8 |
Table 3: Effect of this compound on Bcl-2 Family Protein Expression (24-hour treatment with 10 µM this compound)
| Protein | Relative Expression (Fold Change vs. Control) |
| Bax | 2.5 ± 0.4 |
| Bcl-2 | 0.4 ± 0.1 |
| Bax/Bcl-2 Ratio | 6.25 |
Experimental Protocols
The following are detailed protocols for inducing apoptosis with this compound and assessing the apoptotic response in cultured neurons.
Protocol 1: Induction of Apoptosis in Primary Neuronal Cultures with this compound
This protocol describes the general procedure for treating primary neurons with this compound to induce apoptosis.
Caption: Workflow for this compound-induced apoptosis in primary neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or cerebellar granule neurons)
-
Appropriate neuronal culture medium and supplements
-
This compound peptide[1]
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
Tissue culture plates or coverslips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density on culture plates or coverslips pre-coated with a suitable substrate (e.g., poly-D-lysine).
-
Cell Culture: Culture the neurons in a humidified incubator at 37°C and 5% CO2 for the desired period to allow for maturation (typically 7-10 days in vitro).
-
This compound Preparation:
-
Reconstitute the this compound peptide in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 1 mM).[1] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in pre-warmed neuronal culture medium.
-
-
Treatment:
-
Gently remove half of the culture medium from each well.
-
Add an equal volume of the this compound-containing medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25 µM).
-
For the control group, add an equal volume of medium containing the vehicle (water or DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation: Return the culture plates to the incubator and incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Assessment of Apoptosis by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated and control neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL assay kit (commercial kits are recommended)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Gently wash the coverslips with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the coverslips three times with PBS.
-
Counterstaining:
-
Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the label used, while all nuclei will be visible with the DAPI/Hoechst stain.
-
-
Quantification: The percentage of apoptotic cells can be calculated as: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.
Protocol 3: Measurement of Caspase-3 Activity
This protocol describes a colorimetric or fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated and control neurons in a multi-well plate
-
Cell lysis buffer (provided with caspase activity assay kits)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Assay buffer (provided with caspase activity assay kits)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Remove the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 1-2 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Add the caspase-3 substrate and assay buffer to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 405 nm.
-
For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the untreated control after normalizing for protein concentration.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for assessing the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Materials:
-
This compound-treated and control neurons
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of Bax and Bcl-2 to the loading control.
-
Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[4]
-
Troubleshooting and Considerations
-
Peptide Solubility and Stability: Ensure that this compound is fully dissolved and handle it according to the manufacturer's recommendations to maintain its activity.[1]
-
Cell Type Variability: The optimal concentration of this compound and the time course of apoptosis may vary significantly between different types of neurons (e.g., cortical vs. hippocampal) and between primary cultures and cell lines. Empirical determination of these parameters is crucial.
-
Confirmation of Apoptosis: It is recommended to use multiple assays to confirm apoptosis, as each method assesses different aspects of the cell death process. For example, combining a TUNEL assay with a caspase activity assay provides more robust evidence.
-
Controls: Always include appropriate vehicle controls in your experiments. For signaling pathway studies, consider using specific inhibitors (e.g., a JNK inhibitor) to confirm the involvement of key mediators.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of neuronal apoptosis, which is fundamental for advancing our understanding and treatment of various neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cyclic peptide that binds p75(NTR) protects neurones from beta amyloid (1-40)-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor-4 Mediates Neuronal Apoptosis Induced by Amyloid β-Peptide and the Membrane Lipid Peroxidation Product 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate mediates cell death and increases the Bax to Bcl-2 ratio in a differentiated neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTR 368 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR).[1][2] As a member of the tumor necrosis factor receptor (TNFR) superfamily, p75NTR is critically involved in regulating neuronal cell survival and death.[3][4] The this compound peptide acts as a potent inducer of apoptosis, particularly in neuronal cell types, by mimicking the pro-apoptotic signaling cascade initiated by the p75NTR.[1][2] These application notes provide a comprehensive protocol for the experimental use of this compound in cell culture to study programmed cell death.
Principle of Action
The this compound peptide is derived from a region of the p75NTR cytoplasmic domain implicated in apoptosis induction.[5] It is believed that upon introduction into susceptible cells, this peptide can trigger the downstream signaling events that lead to apoptosis, independent of extracellular ligand binding to the p75NTR. This provides a valuable tool for investigating the intracellular mechanisms of p75NTR-mediated cell death. The signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the release of mitochondrial cytochrome c, and subsequent activation of a caspase cascade, including caspase-9, caspase-6, and the executioner caspase-3.[3][4]
Applications
-
Induction of Apoptosis: this compound can be used as a specific and potent tool to induce apoptosis in neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells) and primary neurons for studies on the molecular mechanisms of programmed cell death.
-
Drug Screening: This peptide can be employed in high-throughput screening assays to identify novel therapeutic agents that modulate the p75NTR apoptotic pathway.
-
Target Validation: this compound serves as a valuable research tool for validating the role of the p75NTR intracellular domain in various pathological conditions involving neuronal cell death.
Quantitative Data Summary
The following tables provide representative data for dose-response and time-course experiments using this compound on SH-SY5Y human neuroblastoma cells. The data is illustrative and may vary depending on experimental conditions.
Table 1: Dose-Response of this compound on SH-SY5Y Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (after 24h treatment) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 62 ± 4.8 |
| 10 | 41 ± 5.5 |
| 25 | 23 ± 3.9 |
| 50 | 12 ± 2.7 |
Table 2: Time-Course of Apoptosis Induction by this compound (25 µM) in SH-SY5Y Cells
| Time (hours) | Percentage of Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 2.1 ± 0.5 | 1.0 ± 0.1 |
| 6 | 15.4 ± 2.1 | 2.5 ± 0.3 |
| 12 | 38.2 ± 3.5 | 5.8 ± 0.6 |
| 24 | 65.7 ± 4.2 | 8.2 ± 0.9 |
| 48 | 88.9 ± 3.1 | 4.1 ± 0.5 |
Experimental Protocols
Protocol 1: General Cell Culture of SH-SY5Y Human Neuroblastoma Cells
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Protocol 2: this compound Peptide Preparation and Cell Treatment
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Complete growth medium (from Protocol 1)
-
SH-SY5Y cells cultured in appropriate plates
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile water or DMSO to create a stock solution (e.g., 1 mM). If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed SH-SY5Y cells into multi-well plates at a density that will allow them to reach approximately 50-60% confluency on the day of treatment.
-
Peptide Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in complete growth medium. For example, to achieve a final concentration of 25 µM in a well containing 1 mL of medium, add the appropriate volume of the stock solution.
-
Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of water or DMSO used for peptide reconstitution).
-
Incubation: Incubate the cells at 37°C and 5% CO2 for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with apoptosis assays.
Protocol 3: Assessment of Apoptosis by Caspase-3 Activity Assay
Materials:
-
This compound-treated and control cells in a 96-well plate
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., based on the cleavage of DEVD-pNA or a fluorogenic substrate)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the chosen caspase-3 assay kit.
-
Cell Lysis: After the desired incubation time with this compound, lyse the cells directly in the wells by adding the lysis buffer provided in the kit.
-
Substrate Addition: Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric assay.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity in this compound-treated samples compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptotic signaling pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. A Role for the p75 Neurotrophin Receptor in Axonal Degeneration and Apoptosis Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
NTR 368 peptide solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR).[1][2][3][4][5] It is a potent inducer of neural apoptosis and is utilized in research to study the mechanisms of programmed cell death in neuronal cells.[1][3][4][5] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and a description of its signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | Ac-ATLDALLAALRRIQ-NH2 | |
| Molecular Weight | 1565.87 g/mol | |
| Molecular Formula | C₆₉H₁₂₄N₂₂O₁₉ | |
| Appearance | Lyophilized powder | [6] |
| Purity | Typically >95% | N/A |
Table 2: Solubility of this compound Peptide
| Solvent | Concentration | Observations and Recommendations | Reference |
| Water | Soluble to 1 mg/mL (0.64 mM) | Sonication may be required to aid dissolution. Use sterile, nuclease-free water. | |
| Dimethyl Sulfoxide (DMSO) | Higher concentrations possible | Recommended for preparing concentrated stock solutions. Final DMSO concentration in cell culture should be kept low (typically ≤0.1%) to avoid cytotoxicity.[6] | [5][7] |
| Aqueous Buffers (e.g., PBS, Tris) | Soluble | Ensure the pH of the buffer is compatible with the experimental setup. | [7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol describes the preparation of a stock solution of this compound peptide.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition:
-
For Aqueous Stock: Carefully add the required volume of sterile, nuclease-free water to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock, add 1 mL of water to 1 mg of peptide).
-
For DMSO Stock: For a more concentrated stock solution, add the required volume of sterile DMSO.
-
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Apoptosis in Neuroblastoma Cells with this compound
This protocol provides a general guideline for treating a human neuroblastoma cell line, such as SH-SY5Y, with this compound to induce apoptosis.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well or 6-well plates)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the neuroblastoma cells into the appropriate cell culture plates at a density that will allow for optimal growth during the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired final concentration of this compound peptide. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (the solvent used to dissolve the peptide, e.g., water or a low concentration of DMSO).
-
Incubation: Incubate the cells with the this compound peptide for a predetermined time course (e.g., 12, 24, or 48 hours) to allow for the induction of apoptosis.
-
Apoptosis Assay: Following incubation, assess apoptosis using a suitable method. A common method is staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
This compound, as a fragment of the p75NTR intracellular domain, is believed to mimic the pro-apoptotic signaling initiated by the full-length receptor. The binding of neurotrophins to p75NTR can lead to the recruitment of adaptor proteins such as TRAF6 and NRIF.[2][12] This initiates a downstream signaling cascade, prominently involving the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the activation of caspases and ultimately, apoptosis.[4]
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Induction and Analysis
The following diagram illustrates the key steps involved in preparing the this compound peptide and using it to induce and analyze apoptosis in a cell-based assay.
Caption: Workflow for this compound peptide preparation and apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for NTR 368 in Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). It has been identified as a potent inducer of neural apoptosis.[1] In the context of neuroblastoma, a pediatric cancer originating from neural crest cells, the p75NTR receptor is a key player in mediating cell fate. Activation of p75NTR signaling can lead to apoptosis, suggesting that agents targeting this pathway, such as this compound, hold therapeutic potential.
These application notes provide a comprehensive guide for the in vitro use of this compound in neuroblastoma cell lines. The protocols detailed below cover cell line selection, peptide handling and delivery, and methods for assessing the biological effects of this compound, including its impact on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound is derived from the "chopper" domain of p75NTR, a region implicated in the initiation of apoptotic signaling. While the precise mechanism of this compound is not fully elucidated, it is hypothesized to mimic the pro-apoptotic signaling cascade initiated by the full-length p75NTR. This pathway is often independent of ligand binding to the extracellular domain and is thought to involve the c-Jun N-terminal kinase (JNK) signaling cascade, ultimately leading to the activation of caspases and programmed cell death.
Data Presentation
Table 1: Illustrative Quantitative Data for this compound in Neuroblastoma Cells
| Parameter | Neuroblastoma Cell Line | Illustrative Value | Assay |
| IC50 | SH-SY5Y (p75NTR-positive) | 10-50 µM (estimated) | MTT Assay (72h) |
| Apoptosis Rate | SH-SY5Y (p75NTR-positive) | 40-60% (at 2x IC50) | Annexin V/PI Staining (48h) |
| Caspase-3 Activation | SH-SY5Y (p75NTR-positive) | 3-5 fold increase (at 2x IC50) | Caspase-3 Activity Assay (24h) |
| JNK Phosphorylation | SH-SY5Y (p75NTR-positive) | 2-4 fold increase (at IC50) | Western Blot (6h) |
Note: The values presented in this table are for illustrative purposes and are based on typical outcomes for pro-apoptotic peptides in sensitive cell lines. Researchers should perform their own dose-response experiments to determine the precise values for their specific experimental conditions.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The response to this compound is dependent on the intrinsic apoptotic machinery of the neuroblastoma cell line. It is recommended to use a cell line with known expression of p75NTR and sensitivity to apoptotic stimuli. The SH-SY5Y cell line is a commonly used model in neuroblastoma research and is known to express p75NTR.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at approximately 80% confluency using trypsin-EDTA.
-
This compound Peptide Handling and Delivery
Rationale: this compound is a cytoplasmic peptide and requires an effective delivery method to cross the cell membrane and reach its intracellular target. The use of a cell-penetrating peptide (CPP) like TAT is a common and effective strategy.
Protocol:
-
Peptide Reconstitution:
-
Reconstitute lyophilized this compound (or this compound-TAT conjugate) in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Peptide Delivery using a CPP:
-
Synthesize or procure this compound covalently linked to a CPP, such as the TAT peptide (GRKKRRQRRRPQ), at the N-terminus.
-
On the day of the experiment, dilute the this compound-TAT stock solution to the desired final concentrations in serum-free medium.
-
Remove the growth medium from the cultured neuroblastoma cells and wash once with sterile PBS.
-
Add the this compound-TAT-containing serum-free medium to the cells.
-
Incubate for 4-6 hours to allow for peptide internalization.
-
After the incubation period, replace the treatment medium with complete growth medium.
-
Cell Viability Assay (MTT Assay)
Rationale: To determine the cytotoxic effects of this compound and calculate its IC50 value.
Protocol:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Rationale: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot for Signaling Pathway Analysis
Rationale: To investigate the activation of the JNK signaling pathway and the cleavage of key apoptotic proteins like caspase-3.
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 1, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-JNK, total JNK, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
References
Application Notes and Protocols: NTR 368 as a Tool for Studying Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function, often culminating in neuronal death. A key pathological mechanism implicated in this process is apoptosis, or programmed cell death. The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, is a critical regulator of neuronal survival and apoptosis. NTR 368 is a peptide fragment corresponding to residues 368-381 of the human p75NTR and has been identified as a potent inducer of neural apoptosis. While direct studies utilizing this compound to model specific neurodegenerative diseases are not extensively documented, its function as a pro-apoptotic agent makes it a potentially valuable tool for researchers to investigate the cellular and molecular mechanisms of neuronal death and to screen for neuroprotective compounds.
These application notes provide a comprehensive overview of the potential uses of this compound in the context of neurodegenerative disease research, based on the established role of its parent receptor, p75NTR. Detailed protocols for inducing apoptosis in neuronal cell cultures are provided to facilitate the design of experimental models of neurodegeneration.
The Role of p75NTR in Neurodegenerative Diseases
The rationale for using this compound as a tool to study neurodegeneration stems from the significant body of evidence implicating p75NTR in the pathology of various neurodegenerative conditions. The following table summarizes the role of p75NTR in several key neurodegenerative diseases, as supported by preclinical and clinical research.
| Neurodegenerative Disease | Role of p75NTR in Pathogenesis | Key Findings from Research Models |
| Alzheimer's Disease | Mediates amyloid-β (Aβ)-induced neuronal death and neuritic dystrophy.[1][2][3] Upregulated in the brains of Alzheimer's patients. | Deletion of p75NTR in mouse models of Alzheimer's disease reduces neuritic dystrophy and cholinergic neurite degeneration.[1][2] p75NTR is involved in Aβ-induced activation of c-Jun, a key mediator of neurodegeneration.[1][3] |
| Parkinson's Disease | Implicated in the degeneration of dopaminergic neurons.[4][5] Plays a role in oxidative stress-induced neuronal death. | p75NTR signaling is activated in response to oxidative stress in dopaminergic neurons.[5] Studies are ongoing to elucidate the precise role of p75NTR in in vivo models of Parkinson's disease.[4] |
| Huntington's Disease | The role of p75NTR is less defined but may contribute to the general mechanisms of neuronal apoptosis observed in the disease. | Research is ongoing to understand the specific contribution of p75NTR to Huntington's disease pathology. |
| Amyotrophic Lateral Sclerosis (ALS) | p75NTR is expressed in motor neurons and may contribute to their degeneration. | The precise role of p75NTR in ALS is still under investigation, with studies exploring its involvement in motor neuron death pathways. |
Principle of this compound Action: Inducing Apoptosis via the p75NTR Pathway
This compound mimics a cytoplasmic domain of p75NTR that is involved in pro-apoptotic signaling. By introducing this compound into neuronal cells, it is hypothesized to activate downstream effectors of the apoptotic cascade, bypassing the need for ligand binding to the extracellular domain of the full-length receptor. This provides a direct and specific method for inducing apoptosis, allowing for the study of the cellular machinery of neuronal death.
Application: A Cellular Model for Screening Neuroprotective Compounds
A primary application of this compound is the development of a simple and reproducible in vitro model of neuronal apoptosis. This model can be used for high-throughput screening of small molecules or other therapeutic agents for their ability to prevent or rescue neuronal death.
Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or buffer to a stock concentration of 1 mM. For example, for 1 mg of peptide with a molecular weight of 1500 g/mol , add 667 µL of solvent.
-
Vortex gently to dissolve the peptide completely.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Apoptosis in a Neuronal Cell Line (e.g., SH-SY5Y)
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (1 mM)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Apoptosis assay kit (e.g., Caspase-Glo 3/7 Assay)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. A vehicle control (medium with the same concentration of solvent used for this compound) should be included.
-
For screening experiments, add the test compounds at desired concentrations to the respective wells 30-60 minutes prior to adding this compound.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and test compounds where applicable).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability (MTT Assay):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis (Caspase-3/7 Activity):
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
-
Data Interpretation
A dose-dependent decrease in cell viability and a corresponding increase in caspase-3/7 activity would indicate successful induction of apoptosis by this compound. In screening experiments, a neuroprotective compound would be expected to significantly increase cell viability and decrease caspase activity in the presence of this compound compared to the this compound-only treated group.
Conclusion
While this compound has not been extensively documented as a direct modeling agent for specific neurodegenerative diseases, its ability to potently and specifically induce apoptosis through the p75NTR pathway provides a valuable tool for researchers. The protocols outlined above offer a starting point for establishing in vitro models of neuronal death. Such models are instrumental for dissecting the molecular pathways of neurodegeneration and for the initial screening and validation of potential therapeutic interventions aimed at preserving neuronal health. Further research is warranted to explore the utility of this compound in more complex models, including primary neuronal cultures and in vivo systems, to better recapitulate the multifaceted nature of neurodegenerative diseases.
References
- 1. The p75 Neurotrophin Receptor Promotes Amyloid-β(1-42)-Induced Neuritic Dystrophy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of p75NTR rescues the synaptic but not the inflammatory status in the brain of a mouse model for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule, Non-Peptide p75NTR Ligands Inhibit Aβ-Induced Neurodegeneration and Synaptic Impairment | PLOS One [journals.plos.org]
- 4. louis.uah.edu [louis.uah.edu]
- 5. louis.uah.edu [louis.uah.edu]
Application Note: Monitoring Caspase Activation in Response to NTR 368 Treatment
Introduction
NTR 368 is a peptide derived from the p75 neurotrophin receptor (p75NTR) that has been identified as a potent inducer of apoptosis in neuronal cells.[1][2] Its mechanism of action is linked to the activation of the intrinsic apoptotic pathway, which involves the mitochondria and a subsequent cascade of caspase activation.[3] Monitoring the activation of specific caspases is crucial for elucidating the apoptotic signaling pathway initiated by this compound and for quantifying its pro-apoptotic efficacy. This application note provides detailed protocols for assessing the activity of key initiator and effector caspases, namely caspase-9, caspase-8, and caspase-3/7, in cells treated with this compound.
Caspases are a family of cysteine proteases that play essential roles in programmed cell death.[4] Apoptotic signaling is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[4][5] The extrinsic pathway typically involves the activation of initiator caspase-8, while the intrinsic pathway is characterized by the activation of initiator caspase-9.[6][7] Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4][8]
Given that this compound is suggested to act via the intrinsic pathway, a significant increase in caspase-9 and subsequent caspase-3/7 activity is expected following treatment.[3] Measuring caspase-8 activity can serve as a valuable control to assess the specificity of the pathway activated by this compound.
The following sections provide detailed protocols for robust and reproducible measurement of caspase activity using commercially available luminescent and colorimetric assays. These assays are amenable to a 96-well plate format, making them suitable for medium- to high-throughput screening of potential therapeutic agents like this compound.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the this compound-induced caspase activation pathway and the general experimental workflow for the caspase assays.
Experimental Protocols
The following protocols describe methods for measuring the activity of caspase-9, caspase-8, and caspase-3/7 in cell lysates using a 96-well plate format.
Cell Culture and Treatment with this compound
-
Cell Seeding : Seed cells in a 96-well, white-walled, clear-bottom plate for luminescent assays or a clear plate for colorimetric assays at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.[9] The optimal cell density should be determined empirically for each cell line.
-
Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.
-
This compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Dosing : Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle-only control group.
-
Positive Control : For a positive control, treat a set of wells with a known apoptosis inducer (e.g., staurosporine at 1 µM).
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours). The optimal incubation time should be determined in a time-course experiment.
Caspase-9 Activity Assay (Luminescent)
This protocol is based on a luminescent assay that measures the activity of caspase-9.[10] The assay utilizes a luminogenic substrate containing the LEHD sequence, which is cleaved by active caspase-9 to release a substrate for luciferase, generating a luminescent signal.[11]
Materials:
-
Caspase-Glo® 9 Assay Reagent (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation : Reconstitute the Caspase-Glo® 9 Assay Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay : a. Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 9 Reagent to each well. c. Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement : Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis : Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings. Express the results as fold change in caspase-9 activity relative to the vehicle-treated control.
Caspase-8 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay for caspase-8 activity.[12] The assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate containing the IETD sequence by active caspase-8. The release of pNA results in a color change that can be quantified by measuring the absorbance at 405 nm.[12]
Materials:
-
Caspase-8 Colorimetric Assay Kit (or equivalent)
-
Clear 96-well plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis : a. After treatment, centrifuge the plate (if using suspension cells) or aspirate the medium (for adherent cells). b. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[13] c. Centrifuge the plate at 10,000 x g for 1 minute and transfer the supernatant (cell lysate) to a fresh, clear 96-well plate.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction : a. To each well of the new plate, add cell lysate containing 50-200 µg of protein, and adjust the volume to 50 µL with cell lysis buffer. b. Prepare a reaction master mix containing 2x Reaction Buffer and DTT (as per the kit instructions). Add 50 µL of this master mix to each well. c. Add 5 µL of the caspase-8 substrate (IETD-pNA) to each well. d. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement : Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis : Subtract the absorbance of a blank control (lysis buffer without lysate) from all readings. Calculate the fold increase in caspase-8 activity compared to the vehicle-treated control.
Caspase-3/7 Activity Assay (Luminescent)
This protocol utilizes a luminescent assay to measure the combined activity of the effector caspases, caspase-3 and caspase-7.[14] The assay employs a proluminescent substrate with the DEVD sequence, which upon cleavage by active caspase-3 or -7, generates a luminescent signal proportional to the enzymatic activity.[15]
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Assay Reagent as per the manufacturer's protocol and allow it to equilibrate to room temperature.[16]
-
Assay : a. Let the 96-well plate with the treated cells cool to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[15] c. Mix the contents by placing the plate on a shaker for 30-60 seconds. d. Incubate at room temperature for 1-3 hours, protected from light.[16]
-
Measurement : Measure the luminescence in each well with a plate-reading luminometer.
-
Data Analysis : After subtracting the background luminescence, express the data as a fold change in caspase-3/7 activity relative to the vehicle-treated control.
Data Presentation
The quantitative data from the caspase activation assays should be summarized in a clear and structured format for easy comparison. Below are example tables for presenting the results.
Table 1: Caspase-9 Activity Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 1,520 | 150 | 1.0 |
| This compound | 1 | 4,560 | 380 | 3.0 |
| This compound | 5 | 12,160 | 970 | 8.0 |
| This compound | 10 | 25,840 | 2,100 | 17.0 |
| Positive Control | 1 (Staurosporine) | 30,400 | 2,500 | 20.0 |
Table 2: Caspase-8 Activity Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean Absorbance (405 nm) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 0.110 | 0.008 | 1.0 |
| This compound | 1 | 0.115 | 0.010 | 1.05 |
| This compound | 5 | 0.121 | 0.009 | 1.1 |
| This compound | 10 | 0.125 | 0.012 | 1.14 |
| Positive Control | 1 (TNF-α + CHX) | 0.440 | 0.035 | 4.0 |
Table 3: Caspase-3/7 Activity Following this compound Treatment
| Treatment Group | Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 2,350 | 210 | 1.0 |
| This compound | 1 | 9,400 | 750 | 4.0 |
| This compound | 5 | 28,200 | 2,200 | 12.0 |
| This compound | 10 | 51,700 | 4,300 | 22.0 |
| Positive Control | 1 (Staurosporine) | 58,750 | 4,900 | 25.0 |
The protocols outlined in this application note provide a robust framework for investigating the pro-apoptotic effects of this compound by measuring the activity of key caspases. The expected outcome is a dose-dependent increase in the activity of caspase-9 and caspase-3/7, with minimal to no change in caspase-8 activity, which would confirm that this compound induces apoptosis primarily through the intrinsic pathway. The use of luminescent and colorimetric plate-based assays allows for efficient and quantitative analysis, making these methods highly suitable for drug development and mechanism-of-action studies.
References
- 1. abmole.com [abmole.com]
- 2. shop.labclinics.com [shop.labclinics.com]
- 3. The p75(NTR) tumor suppressor induces cell cycle arrest facilitating caspase mediated apoptosis in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase assay selection guide | Abcam [abcam.com]
- 7. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Executioner caspases restrict mitochondrial RNA-driven Type I IFN induction during chemotherapy-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Caspase-Glo® 9 Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Navigating Inconsistent Results with NTR 368: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in experiments involving "NTR 368." It has come to our attention that this designation may refer to two distinct molecules: a peptide derived from the p75 neurotrophin receptor (p75NTR) and a clinical drug candidate, ACR-368 (prexasertib). To ensure clarity and provide targeted support, this guide is divided into two sections, each addressing the specific challenges associated with one of these compounds.
Section 1: this compound Peptide (p75NTR-derived Apoptosis Inducer)
The this compound peptide corresponds to residues 368-381 of the human p75 neurotrophin receptor and is known to be a potent inducer of neural apoptosis.[1] Inconsistent results in apoptosis assays using this peptide can arise from various factors, from peptide handling to the specifics of the experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is difficult to dissolve. What is the recommended procedure?
A1: The solubility of peptides can be challenging. For the this compound peptide, which is hydrophobic, it is recommended to first try dissolving it in a small amount of an organic solvent like DMSO, and then diluting the solution with water or your experimental buffer to the desired concentration.[1] For acidic peptides, a 10%-30% acetic acid solution can be attempted if water fails.[1] For basic peptides, adding a small amount of ammonium hydroxide can aid dissolution.[1]
Q2: I am observing high variability in apoptosis induction between experiments. What are the potential causes?
A2: Variability can stem from several sources. Ensure consistent cell health and passage number, as cellular responses can change over time in culture. The final concentration of the peptide and any solvent (like DMSO) should be kept constant across all experiments. Additionally, the timing of sample analysis after peptide treatment is critical for observing a consistent apoptotic response.
Q3: How can I confirm that the cell death I am observing is indeed apoptosis?
A3: It is crucial to use multiple assays to confirm the mechanism of cell death.[2] Morphological changes such as cell shrinkage and membrane blebbing are initial indicators.[2] Biochemical assays like caspase-3/7 activity assays, or Annexin V staining to detect phosphatidylserine exposure, can provide more definitive evidence of apoptosis.[3][4]
Troubleshooting Guide: Inconsistent Apoptosis Assay Results
| Problem | Potential Cause | Recommended Solution |
| Low or no apoptotic response | Peptide degradation: Improper storage. | Store the peptide as recommended by the manufacturer, typically lyophilized at -20°C or -80°C and protected from moisture. Reconstituted peptide solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect peptide concentration: Calculation or dilution errors. | Double-check all calculations for peptide reconstitution and final dilution. Use calibrated pipettes for accurate volume measurements. | |
| Cell line resistance: The chosen cell line may not be sensitive to p75NTR-mediated apoptosis. | Use a positive control cell line known to be sensitive to the this compound peptide. Confirm the expression of the p75NTR receptor in your experimental cell line. | |
| High background apoptosis in control groups | Unhealthy cells: Poor cell culture conditions. | Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment. Use fresh culture media and screen for mycoplasma contamination. |
| Solvent toxicity: High concentration of the solvent (e.g., DMSO). | Perform a solvent toxicity test to determine the maximum concentration your cells can tolerate without inducing cell death. Keep the final solvent concentration consistent and as low as possible across all wells. | |
| Inconsistent results between replicates | Uneven cell seeding: Inaccurate cell counting or plating. | Ensure a homogenous cell suspension before seeding and use a reliable cell counting method. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates: Evaporation from outer wells. | Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile water or media to minimize evaporation from adjacent wells. |
Signaling Pathway and Experimental Workflow
The this compound peptide is derived from the intracellular death domain of the p75NTR. Upon ligand binding, p75NTR can initiate a signaling cascade leading to apoptosis.
Caption: Simplified signaling pathway of p75NTR leading to apoptosis.
A typical experimental workflow for assessing this compound peptide-induced apoptosis is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Incubation Time for NTR 368-Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NTR 368. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the incubation time for this compound-induced apoptosis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a peptide derived from the intracellular domain (residues 368-381) of the human p75 neurotrophin receptor (p75NTR).[1][2] It is a potent inducer of apoptosis in neural cells.[1][2] this compound mimics the pro-apoptotic signaling of the p75NTR intracellular domain, which can act as a constitutive activator of cell death pathways. This signaling cascade primarily involves the activation of c-Jun N-terminal kinase (JNK), which in turn triggers the mitochondrial apoptotic pathway. This leads to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3][4][5][6]
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing the incubation time is critical for obtaining reliable and reproducible results. Apoptosis is a dynamic and transient process. If the incubation time is too short, the apoptotic signal may not be detectable. Conversely, if the incubation is too long, cells may have already undergone apoptosis and progressed to secondary necrosis, which can confound the results of many apoptosis assays.[7] The optimal incubation time can vary significantly depending on the cell line, its metabolic rate, and the concentration of this compound used.
Q3: What are the recommended starting points for a time-course experiment with this compound?
A3: For initial experiments, it is advisable to perform a broad time-course experiment to identify the window of apoptotic activity. A suggested starting range is to treat cells for 6, 12, 24, and 48 hours. Depending on the results, this range can be narrowed or expanded. For some cell types and stimuli, apoptotic events can be detected in as little as a few hours, while for others it may take longer.
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of observable apoptosis:
-
Suboptimal Incubation Time: The selected time points might be too early or too late to detect the peak of apoptosis.
-
Incorrect Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell Line Resistance: The chosen cell line may be resistant to p75NTR-mediated apoptosis.
-
Peptide Instability: Ensure the peptide is properly stored and handled to maintain its activity.
-
Assay Sensitivity: The apoptosis detection method may not be sensitive enough. Consider using a combination of assays targeting different apoptotic markers.
Troubleshooting Guides
This section provides solutions to common issues encountered when optimizing this compound incubation time for apoptosis assays.
| Problem | Possible Cause | Solution |
| High background apoptosis in untreated control cells | Cell culture stress (e.g., over-confluence, nutrient deprivation). | Ensure optimal cell culture conditions, including appropriate cell density and fresh media. |
| Mycoplasma contamination. | Regularly test for and treat mycoplasma contamination. | |
| Toxicity of the vehicle/solvent (e.g., DMSO). | Ensure the final concentration of the vehicle is non-toxic (typically <0.1%). Run a vehicle-only control.[8] | |
| No or low induction of apoptosis observed | Suboptimal peptide concentration. | Perform a dose-response experiment with a wide range of this compound concentrations.[8] |
| Insufficient incubation time. | Conduct a time-course experiment with a broad range of time points (e.g., 4, 8, 12, 24, 48 hours).[8] | |
| Cell line is resistant to p75NTR-mediated apoptosis. | Use a positive control for apoptosis induction (e.g., staurosporine) to confirm the cell line's ability to undergo apoptosis. | |
| Poor peptide solubility or stability. | Ensure the peptide is fully dissolved according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and maintain consistent seeding density across experiments. | |
| Reagent variability. | Use fresh reagents and perform quality control checks on all buffers and solutions. | |
| High percentage of necrotic cells in treated samples | Incubation time is too long. | Reduce the incubation time to capture earlier apoptotic events before the onset of secondary necrosis. |
| This compound concentration is too high. | High concentrations of a treatment can sometimes lead directly to necrosis. Perform a dose-response experiment to identify a concentration that induces apoptosis without causing widespread necrosis. |
Data Presentation
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | |||
| [Conc. 1] | |||
| [Conc. 2] | |||
| [Conc. 3] | |||
| [Conc. 4] |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Experiment for this compound Treatment
-
Cell Seeding: Plate the neuronal cells of interest in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the final time point. Allow the cells to adhere and recover for 24 hours.
-
Peptide Preparation: Reconstitute this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions to create a stock solution. Prepare serial dilutions of the this compound stock solution in your cell culture medium to the desired final concentrations.
-
Treatment:
-
For Time-Course: Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control group. Incubate the cells for a range of time points (e.g., 6, 12, 24, 48 hours).
-
For Dose-Response: Treat the cells with a range of this compound concentrations. Incubate for a predetermined optimal time point based on the time-course experiment.
-
-
Cell Harvesting: At each time point, harvest the cells. For adherent cells, collect the supernatant (which may contain detached apoptotic cells) and then detach the remaining cells using a gentle, non-enzymatic cell dissociation solution. Combine the supernatant and the detached cells.
-
Apoptosis Analysis: Proceed with an apoptosis detection method such as Annexin V/PI staining followed by flow cytometry (see Protocol 2), a TUNEL assay, or Western blotting for cleaved caspases (see Protocol 3).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
-
Cell Preparation: After harvesting, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.
-
Washing: Gently wash the cell pellet with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[9]
Protocol 3: Western Blot for Cleaved Caspase-3
-
Protein Extraction: After treatment and harvesting, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Optimizing Incubation Time.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad | Journal of Neuroscience [jneurosci.org]
- 6. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
NTR 368 peptide stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NTR 368 peptide. The information is designed to address common issues related to peptide stability and degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of the this compound peptide in my cell culture experiments?
A1: The stability of this compound, like most peptides, is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are related to the peptide's amino acid sequence. Extrinsic factors, which you can often control, include:
-
Temperature: Higher temperatures accelerate degradation by increasing the rates of hydrolysis and other chemical reactions.[1] For long-term storage, peptides should be kept at -20°C or -80°C.[1]
-
pH: Extreme pH levels can lead to peptide degradation through mechanisms like acid-catalyzed hydrolysis or base-catalyzed deamidation and racemization.[1][2] Most peptides are most stable in a neutral pH range (around 6-8).[1]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen and the presence of metal ions.[2]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave peptide bonds. Additionally, cells themselves can release proteases that degrade the peptide.
-
Repeated Freeze-Thaw Cycles: Thawing and refreezing a peptide solution can cause aggregation and degradation. It is recommended to aliquot peptide solutions upon reconstitution.
Q2: I am observing a lower-than-expected biological effect of this compound in my cell-based assay. Could this be a stability issue?
A2: Yes, a diminished biological effect is a common indicator of peptide degradation. If the this compound peptide is unstable in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to reduced activity. Consider the following:
-
Peptide Integrity: The peptide may be degrading into inactive fragments.
-
Aggregation: The peptide could be forming aggregates, which are typically inactive and can sometimes be cytotoxic.[3][4][5]
-
Adsorption: Peptides can adsorb to plasticware, reducing the amount available to interact with the cells.
To investigate this, you can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Q3: How should I properly store and handle the this compound peptide to ensure maximum stability?
A3: Proper storage and handling are critical for maintaining the integrity of the this compound peptide.
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccator to protect it from moisture.
-
Peptide in Solution: Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Choice of Solvent: Use a recommended solvent for reconstitution. If the peptide has poor solubility, consult its properties to choose an appropriate solvent.
-
Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted peptide solutions at 4°C.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your results when using this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Peptide Degradation | Prepare fresh working solutions of this compound for each experiment. Minimize the time the peptide is kept at room temperature or 37°C. Consider performing a stability study of this compound in your specific cell culture medium. |
| Inconsistent Aliquoting | Ensure that frozen aliquots are of a consistent concentration and volume. Thaw each aliquot only once. |
| Adsorption to Labware | Pre-treat pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) or use low-retention plasticware. |
| Oxidation | Use degassed buffers and minimize the exposure of the peptide solution to air. |
Issue 2: Evidence of Peptide Precipitation or Aggregation
If you observe cloudiness or precipitation in your this compound peptide solution, it may be due to aggregation.
| Potential Cause | Recommended Action |
| High Peptide Concentration | The tendency of peptides to aggregate increases with concentration.[4] Try working with a lower concentration of this compound if your experimental design allows. |
| pH and Ionic Strength | The net charge of the peptide, influenced by the pH of the solution, can affect its propensity to aggregate.[4] Ensure the pH of your buffer is optimal for this compound solubility and stability. |
| Improper Storage | Repeated freeze-thaw cycles can promote aggregation.[1] Always use freshly thawed aliquots. |
Data and Protocols
Table 1: Key Factors Influencing Peptide Stability in Cell Culture
| Factor | Effect on Peptide Stability | Mitigation Strategies |
| Temperature | Increased temperature accelerates chemical degradation (e.g., hydrolysis, deamidation).[1] | Store stock solutions at -20°C or -80°C. Minimize time at 37°C during experiments. |
| pH | Non-optimal pH can lead to acid or base-catalyzed degradation.[1][2] | Maintain the pH of the cell culture medium within the optimal range for the peptide (typically pH 6-8).[1] |
| Proteolytic Enzymes | Enzymes in serum and secreted by cells can cleave the peptide. | Use serum-free medium if possible, or heat-inactivated serum. Consider protease inhibitors if compatible with the experiment. |
| Oxidation | Can modify susceptible amino acid residues (e.g., Met, Cys), leading to loss of function. | Use degassed buffers, minimize exposure to air, and avoid metal ion contamination. |
| Mechanical Stress | Agitation or vigorous vortexing can sometimes induce aggregation. | Mix gently by pipetting or brief, gentle vortexing. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the half-life of this compound in your specific cell culture medium (e.g., DMEM or RPMI-1640).
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in an appropriate sterile solvent to create a concentrated stock solution.
-
Spike the cell culture medium (with or without serum, as per your experimental conditions) with the this compound stock solution to the final working concentration.
-
-
Incubation:
-
Incubate the this compound-containing medium at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples.
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visual Guides
Caption: Key chemical degradation pathways for peptides in aqueous solutions.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Common issues in NTR 368 apoptosis assays and solutions
Welcome to the technical support center for the NTR 368 Apoptosis Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding apoptosis detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in apoptosis assays?
Inconsistent results in apoptosis assays can arise from several factors, including variability in cell culture conditions, improper sample handling, issues with reagents, and incorrect instrument settings.[1] It is also important to remember that different apoptosis assays measure distinct events in the apoptotic process, which can lead to varied results.[1]
Q2: How can I differentiate between apoptotic and necrotic cells in my assay?
Many apoptosis assay kits, such as those based on Annexin V and a viability dye like Propidium Iodide (PI), are designed to distinguish between different cell populations.[2][3]
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.[2][3]
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.[2][3]
-
Necrotic cells: Typically Annexin V negative and PI positive, though late-stage apoptotic cells can also present this profile.[2]
Q3: Can I use EDTA when harvesting adherent cells for an Annexin V assay?
No, the binding of Annexin V to phosphatidylserine is calcium-dependent.[4][5] EDTA is a calcium chelator and will interfere with the staining, potentially leading to false-negative results.[4] It is recommended to use a gentle, non-enzymatic dissociation method that does not require EDTA.[2]
Q4: What are the critical controls to include in my apoptosis experiment?
To ensure the validity of your results, it is essential to include the following controls:
-
Unstained cells: To set the baseline fluorescence and adjust flow cytometer settings.[4]
-
Positive control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay is working correctly.[1][2][4]
-
Negative control: Untreated, healthy cells to establish the baseline level of apoptosis in your cell population.[6]
-
Single-color controls (for multi-color assays): To set up compensation for spectral overlap between fluorochromes.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the distinction between positive and negative signals, leading to inaccurate quantification of apoptosis.
| Potential Cause | Recommended Solution |
| Excessive reagent concentration | Titrate the fluorescently labeled antibody or reagent to determine the optimal concentration.[1][2] |
| Inadequate washing | Increase the number and/or duration of wash steps after staining to remove unbound reagents.[1][4] |
| Cell clumping | Maintain cells and buffers at 4°C during preparation and gently mix before analysis. In severe cases, filter the cell suspension.[1] |
| Autofluorescence | Analyze an unstained sample to determine the level of intrinsic cell fluorescence. If high, consider using a kit with a different fluorophore that has a distinct emission spectrum.[4] |
| Instrument settings | Optimize the voltage and gain settings on the flow cytometer or microscope to minimize background noise.[1] |
Issue 2: Weak or No Signal in Positive Control/Treated Samples
The absence of a signal where apoptosis is expected can be due to several factors related to the experimental setup and execution.
| Potential Cause | Recommended Solution |
| Insufficient treatment | The concentration of the apoptosis-inducing agent or the treatment duration may be inadequate. Perform a time-course and dose-response experiment to determine the optimal conditions.[1][4] |
| Loss of apoptotic cells | Apoptotic cells can become detached and be lost during washing steps. Always collect the supernatant along with the adherent cells.[1][4] |
| Incorrect assay timing | Apoptosis is a dynamic process. If the assay is performed too early or too late, the specific apoptotic event being measured may not be detectable.[1] |
| Reagent degradation | Ensure that reagents have been stored correctly and have not expired.[1][4][7] A positive control is crucial to verify the functionality of the kit.[1][4] |
| Enzyme inactivation (e.g., TUNEL assay) | The TdT enzyme used in TUNEL assays can become inactive if not handled and stored properly.[1][6] |
Issue 3: High Percentage of Apoptotic Cells in Negative Control (False Positives)
An unexpectedly high level of apoptosis in the untreated control group can compromise the entire experiment.
| Potential Cause | Recommended Solution |
| Harsh cell handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to non-specific staining.[4][7] Use gentle cell handling techniques. |
| Poor cell health | Overly confluent or starved cells can undergo spontaneous apoptosis.[4] Use healthy, log-phase cells for your experiments.[4] |
| Contamination | Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell cultures for contamination. |
| Fixation/Permeabilization artifacts (TUNEL) | Improper fixation can cause DNA damage, leading to false-positive signals in TUNEL assays. Use a neutral pH fixative and optimize fixation time.[6] |
| Propidium Iodide staining of RNA | Conventional Annexin V/PI protocols can lead to a significant number of false positives due to PI staining of RNA in the cytoplasm.[8] |
Experimental Protocols & Methodologies
Annexin V/Propidium Iodide Staining for Flow Cytometry
This protocol outlines the general steps for detecting apoptosis using Annexin V and PI staining.
Materials:
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell samples
Procedure:
-
Cell Preparation: Induce apoptosis in your experimental cell population. Include appropriate positive and negative controls.
-
Harvesting: For adherent cells, gently detach them using a non-EDTA-containing dissociation solution. For suspension cells, collect them by centrifugation. It is crucial to also collect the culture supernatant, as it may contain floating apoptotic cells.[4]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 5 µL of PI solution.
-
-
Analysis: Analyze the cells by flow cytometry within one hour.
TUNEL Assay for Detecting DNA Fragmentation
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA breaks that are characteristic of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Fluorescently labeled dUTP
-
Reaction buffer
Procedure:
-
Sample Preparation: Prepare cell or tissue samples and fix them according to the recommended protocol. For tissue sections, deparaffinization and rehydration are necessary.[9]
-
Permeabilization: Incubate the samples in permeabilization solution to allow the enzyme to access the nuclear DNA.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTP at 37°C for 60 minutes in a humidified chamber.[6]
-
Washing: Wash the samples thoroughly with PBS to remove unincorporated nucleotides.[6]
-
Analysis: Visualize the stained samples using a fluorescence microscope or flow cytometer.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[10][12]
Signaling Pathways and Workflows
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways leading to the activation of executioner caspases.
Caption: A typical experimental workflow for the this compound (Annexin V/PI) apoptosis assay.
Caption: A logical troubleshooting workflow for addressing weak or absent signals in apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. arcegen.com [arcegen.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Conventional apoptosis assays using propidium iodide generate a significant number of false positives that prevent accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. abcam.com [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: A Guide to Optimizing Apoptosis Induction with Compound X
Disclaimer: The compound "NTR 368" is not documented in publicly available scientific literature. This guide provides a generalized framework for a hypothetical apoptosis-inducing agent, referred to as "Compound X," to assist researchers in optimizing its efficacy and troubleshooting common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Compound X in a question-and-answer format.
Question 1: I am observing low or no apoptosis after treating my cells with Compound X. What are the possible causes and solutions?
Answer: A weak or absent apoptotic signal can stem from several factors.[1] A systematic approach is necessary to identify the root cause.
-
Insufficient Compound Concentration or Duration: The concentration of Compound X or the treatment duration may be inadequate to trigger the apoptotic cascade.[1]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.
-
-
Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the specific apoptotic event you are measuring may not be detectable.[1]
-
Solution: Conduct a time-course experiment, analyzing cells at multiple time points after treatment to identify the peak of apoptotic activity.
-
-
Cell Line Resistance: The cell line you are using may be resistant to the apoptotic mechanism induced by Compound X.
-
Solution: Test Compound X on a different cell line known to be sensitive to apoptosis-inducing agents. Additionally, investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line.
-
-
Reagent or Kit Issues: The reagents or kits used for apoptosis detection may have been stored improperly or may have expired.[1]
Question 2: My cells appear to be dying, but the results suggest necrosis rather than apoptosis. How can I differentiate and promote apoptosis?
Answer: Distinguishing between apoptosis and necrosis is crucial. High concentrations of a compound can often lead to overwhelming cellular stress, resulting in necrosis.
-
High Compound Concentration: An excessively high concentration of Compound X may be inducing necrosis.
-
Solution: Lower the concentration of Compound X. A dose-response experiment will help identify a concentration that induces apoptosis without causing significant necrosis.
-
-
Assay Choice: Using a single method for detection can be misleading.
-
Solution: Employ multiple assays to confirm the mode of cell death. For instance, combine Annexin V/PI staining with a caspase activity assay. Early apoptotic cells are Annexin V positive and PI negative, while necrotic or late apoptotic cells are positive for both.
-
Question 3: I am seeing high variability between my experimental replicates. How can I improve consistency?
Answer: Variability in results can obscure the true effect of Compound X. Several factors related to cell culture and handling can contribute to this issue.[1]
-
Cell Culture Conditions: Inconsistent cell density, passage number, or cell health can lead to variable responses.[4]
-
Solution: Ensure cells are in the logarithmic growth phase with high viability (>95%) before treatment.[5] Use cells within a consistent and narrow range of passage numbers for all experiments.
-
-
Inconsistent Compound Preparation: The solvent (e.g., DMSO) concentration may vary between experiments or be at a toxic level.
-
Solution: Prepare a fresh stock solution of Compound X and ensure the final solvent concentration is consistent and non-toxic across all wells, including the vehicle control.[6]
-
-
Improper Sample Handling: Rough handling of cells during harvesting or staining can damage cell membranes, leading to false positives.[7]
-
Solution: Handle cells gently, especially during washing and centrifugation steps. Use a non-enzymatic method for detaching adherent cells when possible.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration and incubation time for Compound X? To establish the optimal conditions, a matrix of concentrations and time points should be tested. Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) and several time points (e.g., 6, 12, 24, 48 hours). The ideal condition is one that yields a significant level of early apoptosis with minimal necrosis.
Q2: What are the essential positive and negative controls for my apoptosis experiments?
-
Negative Control (Vehicle): Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve Compound X. This accounts for any effects of the solvent itself.[3]
-
Untreated Control: Cells incubated in culture medium alone. This provides a baseline for cell health and spontaneous apoptosis.
-
Positive Control: Cells treated with a well-characterized apoptosis-inducing agent (e.g., 1 µM staurosporine for 4-6 hours). This confirms that the detection assay is functioning correctly.[3]
Q3: Which methods are best to confirm that Compound X is inducing apoptosis? Using a combination of at least two different methods is highly recommended to provide robust evidence of apoptosis.
-
Annexin V/PI Staining: Detects the externalization of phosphatidylserine, an early apoptotic event.[2]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process.[8][9]
-
Western Blot for PARP Cleavage: Detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.[10][11][12]
Q4: Could the efficacy of Compound X be dependent on a specific signaling pathway? Yes, the efficacy of an apoptosis-inducing agent is often tied to specific intracellular signaling pathways. For example, it might act on the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Investigating the expression and activation of key proteins in these pathways (e.g., Bcl-2 family proteins, cytochrome c release, caspase-8 activation) can provide insights into its mechanism of action and potential reasons for varied efficacy in different cell types.[13]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Example of a Dose-Response Study for Compound X
| Treatment | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Untreated | 0 | 4.5 ± 0.8 | 2.1 ± 0.4 | 93.4 ± 1.1 |
| Vehicle (DMSO) | 0.1% | 5.1 ± 1.0 | 2.5 ± 0.6 | 92.4 ± 1.5 |
| Compound X | 1 | 15.2 ± 2.1 | 4.3 ± 0.9 | 80.5 ± 2.8 |
| Compound X | 10 | 45.8 ± 3.5 | 10.7 ± 1.8 | 43.5 ± 4.1 |
| Compound X | 100 | 20.3 ± 2.9 | 65.1 ± 5.2 | 14.6 ± 3.7 |
| Staurosporine | 1 | 60.7 ± 4.2 | 15.3 ± 2.5 | 24.0 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of a Time-Course Study for Compound X at 10 µM
| Treatment Time (hours) | Caspase-3/7 Activity (RLU) | Fold Change vs. Untreated |
| 0 | 15,230 ± 1,150 | 1.0 |
| 4 | 44,167 ± 3,280 | 2.9 |
| 8 | 98,995 ± 7,540 | 6.5 |
| 16 | 124,886 ± 10,110 | 8.2 |
| 24 | 76,150 ± 6,980 | 5.0 |
RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with Compound X and controls.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with Compound X for the desired time. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and transfer to flow cytometry tubes. For adherent cells, use a gentle, non-enzymatic dissociation method.[2]
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.[14]
-
-
Washing:
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer within one hour. Set up compensation and quadrants using single-stained and unstained controls.
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[8][9]
Materials:
-
Cells cultured in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Reagent (or equivalent).
-
Plate-reading luminometer.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at a density of 5,000-20,000 cells per well in 100 µL of medium in a white-walled 96-well plate.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with various concentrations of Compound X and controls.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.[9]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Protocol 3: Western Blotting for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-3 activation during apoptosis.[10]
Materials:
-
Cell lysates from treated and control cells.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels (e.g., 10% polyacrylamide).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PARP (recognizes both full-length ~116 kDa and cleaved ~89 kDa fragments).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.[10]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Dilute lysates to the same concentration. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[10]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band and a decrease in the 116 kDa band indicate apoptosis.[12]
-
Visualizations
Caption: Hypothetical signaling pathways for Compound X-induced apoptosis.
Caption: General experimental workflow for assessing Compound X efficacy.
Caption: Troubleshooting flowchart for low apoptotic signal.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. phnxflow.com [phnxflow.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Addressing low apoptosis rates with NTR 368 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low apoptosis rates with NTR 368 treatment in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding suboptimal apoptosis induction with this compound.
Q1: We are observing lower-than-expected apoptosis rates after treating our cancer cell line with this compound. What are the potential causes?
A1: Several factors can contribute to reduced apoptosis in response to this compound treatment. These can be broadly categorized into issues with the experimental setup, cell line-specific characteristics, and the compound itself.
-
Experimental Protocol:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line.
-
Incorrect Incubation Time: The duration of treatment may be too short for the apoptotic cascade to be fully initiated and executed.
-
Cell Confluency: High cell confluency can lead to contact inhibition and reduced sensitivity to drug treatment.
-
Serum Concentration: Components in the fetal bovine serum (FBS) may interfere with the activity of this compound.
-
-
Cell Line Characteristics:
-
Inherent or Acquired Resistance: The cell line may possess intrinsic resistance mechanisms or may have developed resistance to apoptosis-inducing agents. This can be due to mutations in key apoptosis-related genes (e.g., p53, Bcl-2 family members).
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump this compound out of the cells, reducing its intracellular concentration.
-
Slow Doubling Time: Cell lines with a slow proliferation rate may exhibit a delayed or reduced apoptotic response.
-
-
Compound Integrity:
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration.
-
Q2: How can we optimize the concentration and incubation time for this compound treatment?
A2: A systematic approach is recommended to determine the optimal treatment conditions for your specific cell line.
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time point (e.g., 24 or 48 hours).
-
Time-Course Experiment: Using the optimal concentration determined from the dose-response curve, treat the cells for various durations (e.g., 6, 12, 24, 48, 72 hours).
-
Apoptosis Assessment: Utilize a reliable apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of apoptotic cells at each concentration and time point.
The results of these experiments will help you identify the IC50 (half-maximal inhibitory concentration) and the optimal treatment window for inducing apoptosis in your cell line.
Q3: What molecular markers should we investigate to understand the mechanism of low apoptosis with this compound?
A3: To investigate the underlying molecular mechanisms of reduced apoptosis, we recommend assessing the expression and activation of key proteins in the apoptotic signaling pathway.
-
Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins via Western blotting. An increased ratio of anti- to pro-apoptotic proteins can indicate resistance.
-
Caspase Activation: Measure the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7) using colorimetric, fluorometric, or Western blot-based assays. A lack of caspase activation is a hallmark of apoptosis inhibition.
-
p53 Status: Determine the mutation status of the p53 tumor suppressor gene in your cell line. Mutant or deficient p53 can lead to resistance to many apoptosis-inducing agents.
-
Drug Efflux Pumps: Assess the expression of MDR transporters like P-glycoprotein (MDR1) using Western blotting or qPCR.
Data Presentation
Table 1: Troubleshooting Low Apoptosis Rates with this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment (0.1 - 100 µM). | Identification of the optimal concentration for apoptosis induction. |
| Incorrect Incubation Time | Conduct a time-course experiment (6 - 72 hours). | Determination of the optimal treatment duration. |
| High Cell Confluency | Seed cells at a lower density (e.g., 50-60% confluency). | Increased sensitivity of cells to this compound treatment. |
| Serum Interference | Reduce serum concentration or use serum-free media during treatment. | Enhanced pro-apoptotic effect of this compound. |
| Cell Line Resistance | Analyze the expression of Bcl-2 family proteins and p53 status. | Understanding of intrinsic resistance mechanisms. |
| Drug Efflux | Measure the expression and activity of MDR transporters. | Identification of drug efflux as a resistance mechanism. |
| Compound Degradation | Use a fresh stock of this compound and verify its integrity. | Restoration of expected apoptotic response. |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Western Blotting for Apoptosis-Related Proteins
Objective: To analyze the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify protein expression levels, normalized to a loading control like β-actin.
Visualizations
Caption: Proposed intrinsic signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting workflow for low apoptosis rates with this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
NTR 368 peptide degradation and its impact on experiments
Technical Support Center: NTR 368 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of the hypothetical this compound peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound peptide degradation in solution?
A1: Peptide degradation in a solution can be attributed to both chemical and physical instability.[1] Chemical instability arises from the formation or breakage of covalent bonds, while physical instability involves changes in non-covalent interactions.[2][3]
-
Chemical Instability:
-
Hydrolysis: The cleavage of peptide bonds by water, a reaction often accelerated by extreme pH and temperature.[2] Peptides with Aspartic acid (Asp) in their sequence are particularly susceptible.[4]
-
Deamidation: The removal of an amide group, most commonly from Asparagine (Asn) and Glutamine (Gln) residues, which can alter the peptide's structure and function.[4][5]
-
Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation, which can be initiated by exposure to atmospheric oxygen.[4][5]
-
Racemization: The conversion of L-amino acids to their D-isomers, potentially altering biological activity.[2]
-
-
Physical Instability:
-
Aggregation: The clustering of peptide molecules, which can reduce solubility and bioactivity.[2][6]
-
Adsorption: The binding of the peptide to surfaces, such as the walls of storage containers, leading to a loss of active material.[2]
-
Denaturation: The loss of the peptide's native three-dimensional structure, resulting in a decrease in biological activity.[2]
-
Q2: How should I store the lyophilized this compound peptide to ensure its stability?
A2: For maximum stability, lyophilized peptides should be stored at -20°C or, preferably, at -80°C.[7][8] It is also crucial to protect the peptide from moisture and light.[9] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[7][8]
Q3: What is the best way to store this compound peptide once it is in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[7] To prolong the shelf life of your this compound solution:
-
Store aliquots at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][10]
-
Use sterile, slightly acidic buffers (pH 5-7) for reconstitution.[7]
-
For peptides susceptible to oxidation (containing Cys, Met, or Trp), use oxygen-free water for dissolution.[7]
Q4: My this compound peptide is showing reduced bioactivity in my cell culture experiments. What could be the cause?
A4: Reduced bioactivity is a common issue that can often be traced back to peptide degradation. Serum in cell culture media contains proteases that can enzymatically degrade the peptide.[11] Consider performing a stability assay of the peptide in your specific cell culture supernatant to determine its half-life.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in peptide assays.
This is a frequent challenge in peptide-based experiments and can stem from several factors related to peptide stability and handling.[12][13]
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of lyophilized peptide at -20°C or -80°C and minimize exposure to moisture and light.[8][9] For solutions, use sterile buffers (pH 5-7), aliquot to avoid freeze-thaw cycles, and store at -20°C or colder.[7] |
| Inaccurate Peptide Concentration | Peptides are often hygroscopic, meaning they absorb moisture from the air, which can lead to errors in weighing.[13][14] Allow the vial to equilibrate to room temperature before opening.[15] For precise quantification, consider amino acid analysis to determine the net peptide content.[16] |
| Peptide Aggregation | High peptide concentrations can promote aggregation.[6] If you observe precipitation, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[7] The pH of the solution should be adjusted to be at least one or two units away from the peptide's isoelectric point (pI).[1] |
Issue 2: Rapid degradation of this compound peptide in plasma or serum samples.
Plasma and serum are rich in proteases, leading to the rapid enzymatic degradation of peptides.[17]
| Potential Cause | Recommended Solution |
| Enzymatic Degradation by Proteases | Conduct a plasma stability assay to quantify the degradation rate. To mitigate degradation, consider using protease-free serum or adding protease inhibitors to your experimental setup. For in vivo studies, chemical modifications to the peptide structure may be necessary to enhance stability.[18] |
| Oxidation | If your peptide is susceptible to oxidation, minimize its exposure to air.[4] Consider preparing solutions with degassed buffers and storing them under an inert gas like argon or nitrogen.[15] |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Stability in Cell Culture Supernatant
This protocol outlines a method to determine the stability of the this compound peptide in the presence of cell culture supernatant.
Materials:
-
This compound peptide stock solution
-
Cell culture supernatant (collected from your specific cell line and culture conditions)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation: Prepare a working solution of this compound peptide in the cell culture supernatant at the final concentration used in your experiments.
-
Incubation: Incubate the peptide-supernatant mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the mixture.[19]
-
Quenching: Immediately stop any enzymatic activity by adding a quenching solution, such as a 3:1 ratio of cold acetonitrile to the supernatant sample.[17]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[17]
-
Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of intact this compound peptide remaining.[17]
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and the half-life of the peptide in the cell culture supernatant.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide sequences that target proteins for enhanced degradation during serum withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays for NTR 368 Treated Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NTR 368 and assessing its effects on cell viability.
A Note on this compound: this compound is a peptide derived from the p75 neurotrophin receptor (p75NTR) and has been identified as a potent inducer of neural apoptosis.[1][2] Understanding this apoptotic mechanism is crucial when selecting and troubleshooting cell viability assays, as different assays measure distinct cellular parameters that are affected at various stages of apoptosis.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for cultures treated with the apoptosis-inducing agent this compound?
The most appropriate assay depends on the specific research question, cell type, and experimental setup. A multi-assay approach is often recommended.
-
For early-stage apoptosis detection: Assays that measure caspase activity or changes in the cell membrane, such as Annexin V staining, are ideal.
-
For metabolic activity assessment: Tetrazolium-based assays like MTT and MTS, or resazurin-based assays, are suitable for measuring the reduction of a substrate by metabolically active cells.[3][4][5][6][7]
-
For measuring membrane integrity (late-stage apoptosis/necrosis): The Trypan Blue exclusion assay or a Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, are appropriate.[8][9][10][11][12]
-
For quantifying ATP levels (an indicator of metabolically active cells): Luminescent assays like CellTiter-Glo® are highly sensitive and suitable for high-throughput screening.[13][14][15][16][17]
Q2: Can this compound interfere with the assay chemistry?
While direct interference is less common with peptides compared to small molecules that can be colored or have reducing properties, it is essential to include a "compound-only" control (this compound in media without cells) to check for any direct interaction with the assay reagents.
Q3: My results from different viability assays are conflicting. What could be the reason?
Discrepancies between assays are common, especially when studying apoptosis. This is because different assays measure different cellular events that occur at different times during the cell death process. For example, caspase activation (measured by a caspase assay) occurs earlier than the loss of membrane integrity (measured by Trypan Blue).
Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated cultures?
Dual-staining methods are effective for this purpose. A common approach is to use Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane during early apoptosis) in combination with a viability dye like propidium iodide (PI) or 7-AAD, which only enters cells with compromised membranes (late-stage apoptotic and necrotic cells).[18][19]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when performing cell viability assays on cultures treated with this compound.
General Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, Edge effects in the microplate, Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media only. Use a multichannel pipette and ensure it is calibrated correctly. |
| "Healthy" looking cells under the microscope, but low viability reading | The assay measures a parameter affected early by this compound (e.g., metabolic activity) before morphological changes are visible. | Consider using a different assay that measures a later-stage event (e.g., membrane integrity) or co-stain with a viability dye for microscopic evaluation. |
| High background signal in control wells | Contamination of media or reagents, Reagent instability, Phenol red in the media interfering with colorimetric assays. | Use fresh, sterile reagents. Store reagents as recommended by the manufacturer.[20] Use phenol red-free media for colorimetric assays.[20] |
Specific Assay Troubleshooting
MTT/MTS Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal in untreated control wells | Insufficient cell number, Low metabolic activity of cells, Incorrect incubation time. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Optimize the incubation time with the MTT/MTS reagent (typically 1-4 hours).[3][21] |
| Incomplete solubilization of formazan crystals (MTT assay) | Insufficient mixing, Low-quality solubilization buffer. | Ensure thorough mixing after adding the solubilization solution. Use a fresh, high-quality solubilization buffer.[4] |
| High absorbance in "no cell" control wells | Contamination of media or reagents, Direct reduction of MTT/MTS by a component in the media or by this compound. | Use fresh, sterile reagents. Run a "compound-only" control to check for direct reduction. |
CellTiter-Glo® (ATP) Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low luminescent signal | Low cell number, Rapid ATP depletion post-treatment, Incomplete cell lysis. | Optimize cell seeding density. Be aware that ATP levels can drop quickly in apoptotic cells. Ensure thorough mixing after adding the reagent to lyse all cells.[14] |
| Signal decreases rapidly | Unstable luminescent signal. | Allow the plate to incubate at room temperature for 10 minutes after adding the reagent to stabilize the signal before reading.[13][14] |
Trypan Blue Exclusion Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of blue (dead) cells in untreated control | Harsh trypsinization or cell scraping, Over-incubation with Trypan Blue, Cells are not healthy. | Handle cells gently during harvesting. Count cells within 3-5 minutes of adding Trypan Blue.[8][12] Ensure you are using a healthy, log-phase culture. |
| Subjective counting | Inconsistent criteria for what constitutes a "blue" cell. | Have the same person perform all counts to maintain consistency. Use an automated cell counter if available. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
Cells cultured in a 96-well plate
-
This compound treatment solution
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol or DMSO)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control). Incubate for the desired treatment period.
-
Add 10 µL of 5 mg/mL MTT solution to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes, protecting the plate from light.[4][22]
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[13][14][17]
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
This compound treatment solution
-
CellTiter-Glo® Reagent
Protocol:
-
Seed cells in a 96-well opaque-walled plate and incubate overnight.
-
Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired treatment period.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Record the luminescence using a luminometer.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[8][9][10][11][12]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Harvest cells from the culture vessel and create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[11]
-
Allow the mixture to incubate for 1-3 minutes at room temperature.[8]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[11]
Visualizations
Caption: General workflow for assessing cell viability after this compound treatment.
Caption: Decision tree for troubleshooting conflicting cell viability assay results.
References
- 1. biocat.com [biocat.com]
- 2. abmole.com [abmole.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 19. mybiosource.com [mybiosource.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating Drug-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis are critical in the evaluation of novel therapeutic compounds such as NTR 368. This guide provides a comprehensive comparison of Annexin V staining with other widely used apoptosis detection methods. Detailed experimental protocols, data interpretation, and visual aids are included to assist researchers in selecting the most appropriate assay for their experimental needs.
Introduction to Apoptosis Detection
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical hallmarks.[1] Key events include cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[1] The selection of an appropriate apoptosis assay depends on the specific apoptotic event being investigated and the experimental model.
Annexin V Staining: A Gold Standard for Early Apoptosis Detection
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[1][2] In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2] Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Experimental Protocols
A detailed protocol for validating this compound-induced apoptosis using Annexin V staining is provided below, along with protocols for alternative assays.
1. Annexin V Staining Protocol
This protocol is designed for the analysis of apoptosis by flow cytometry.
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[3]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells (for adherent cells, use a gentle detachment method like Accutase™) and collect them by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[5]
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
To 100 µL of the cell suspension (~1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI or 7-AAD.[3][4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.[3]
Data Interpretation:
-
Annexin V- / PI-: Live cells[3]
-
Annexin V+ / PI-: Early apoptotic cells[3]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[3]
-
Annexin V- / PI+: Necrotic cells
2. Alternative Apoptosis Detection Methods
While Annexin V staining is a robust method, orthogonal validation with alternative assays is recommended to confirm the mechanism of cell death.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][7] This assay uses the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[6]
-
Caspase Activity Assays: Measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade.[8][9] These assays typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by an active caspase, such as caspase-3.[8][9]
-
Mitochondrial Membrane Potential (MMP) Assays: A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[10][11] Dyes like JC-1 accumulate in healthy mitochondria, emitting red fluorescence, while in apoptotic cells with depolarized mitochondria, the dye remains in its monomeric form and emits green fluorescence.[11][12]
Comparison of Apoptosis Assays
The following table summarizes the key features of Annexin V staining and its alternatives, allowing for an informed decision on the most suitable assay for your research.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the cell surface.[1] | Early[1] | High sensitivity and specificity for early apoptosis; allows for differentiation of apoptotic and necrotic cells with a viability dye.[1] | Requires live, non-fixed cells; transient signal if fixation is necessary.[13] |
| TUNEL Assay | Labels the 3'-hydroxyl ends of fragmented DNA.[6] | Late[6] | Can be used on fixed and paraffin-embedded tissues; provides spatial information in tissues.[7] | May also label necrotic cells or cells with DNA damage from other sources; can be less sensitive for early apoptosis.[6][14] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases-3 and -7.[9][15] | Mid to Late[15] | Directly measures a key enzymatic activity in the apoptotic pathway; high-throughput plate-based formats are available.[15] | Caspase activation can be transient; may not detect apoptosis in all cell types or pathways.[8][16] |
| Mitochondrial Membrane Potential (MMP) Assay | Detects the depolarization of the mitochondrial membrane.[10][17] | Early[17] | Detects a very early event in the intrinsic apoptotic pathway; can be used in live cells.[10][12] | Changes in MMP are not exclusive to apoptosis; can be influenced by other cellular processes.[17] |
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams have been generated.
Caption: Principle of Annexin V staining for apoptosis detection.
Caption: Experimental workflow for validating this compound-induced apoptosis.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. TUNEL assay - Wikipedia [en.wikipedia.org]
- 7. opentrons.com [opentrons.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 12. abpbio.com [abpbio.com]
- 13. Annexin V Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
- 15. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
A Comparative Guide to NTR 368 and Staurosporine for Inducing Neural Apoptosis
For researchers in neuroscience and drug development, the precise induction of apoptosis in neural cells is a critical experimental tool. Staurosporine, a broad-spectrum kinase inhibitor, has long been a go-to compound for this purpose. However, its lack of specificity can lead to off-target effects. This guide provides a comparative overview of NTR 368, a more targeted peptide inducer of neural apoptosis, and the widely used staurosporine, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
This compound: Hijacking the p75NTR Death Receptor Pathway
This compound is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR). This receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and can initiate apoptosis upon activation. This compound mimics the action of the intracellular domain of p75NTR, directly initiating the apoptotic signaling cascade.
The p75NTR-mediated apoptotic pathway is complex and involves the recruitment of various adaptor proteins. A key player in this pathway is the c-Jun N-terminal kinase (JNK), which becomes activated and, in turn, can lead to the activation of the intrinsic apoptotic pathway. This pathway converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.
dot
Staurosporine: A Broad-Spectrum Kinase Inhibitor
Staurosporine, originally isolated from the bacterium Lentzea albida, is a potent but non-selective inhibitor of a wide range of protein kinases. Its ability to induce apoptosis stems from its capacity to disrupt numerous signaling pathways that are essential for cell survival. By inhibiting protein kinase C (PKC) and other kinases, staurosporine can lead to the activation of the intrinsic apoptotic pathway.
This activation often involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. This shift in balance promotes the permeabilization of the mitochondrial outer membrane, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
dot
Quantitative Comparison of Apoptotic Induction
Direct comparative studies providing quantitative data for this compound alongside staurosporine are limited in the public domain. However, by compiling data from various studies, a comparative picture can be formed.
| Parameter | This compound | Staurosporine | References |
| Target | p75NTR intracellular signaling cascade | Broad-spectrum protein kinases | [1] |
| Effective Concentration | Not yet established in comparative studies | 30-100 nM induces apoptosis in murine cortical neurons; EC50 of ~100 nM in human neuroblastoma cell lines.[2][3] | |
| Time Course of Apoptosis | Dependent on the p75NTR pathway activation, likely a delayed onset. | Caspase-3 activation can be detected as early as 3 hours, peaking around 6-12 hours in various cell lines.[4][5] | |
| Specificity | High specificity for the p75NTR pathway. | Low specificity, inhibits a wide range of kinases. | [1] |
| Effect on Bax/Bcl-2 Ratio | Expected to modulate Bcl-2 family proteins downstream of JNK activation. | Generally increases the Bax/Bcl-2 ratio.[5][6] |
Experimental Protocols
dot
Induction of Apoptosis with this compound
-
Reconstitution: Dissolve lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: Culture primary neurons or neuronal cell lines to the desired confluency. Replace the culture medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for the specific cell type.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for apoptosis induction.
-
Controls: Include a vehicle-treated control (the buffer used to dissolve this compound) and a negative control (untreated cells).
Induction of Apoptosis with Staurosporine
-
Reconstitution: Dissolve staurosporine in DMSO to create a stock solution (typically 1 mM). Aliquot and store at -20°C.
-
Cell Treatment: Dilute the staurosporine stock solution in culture medium to the desired final concentration (e.g., 30-100 nM for primary neurons). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Controls: Include a vehicle-treated control (DMSO at the same final concentration as the staurosporine-treated samples) and a negative control (untreated cells).
Key Experimental Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
General Protocol:
-
Fix and permeabilize the treated and control cells.
-
Incubate with the TdT reaction mixture containing labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
General Protocol:
-
Lyse the treated and control cells to release cellular contents.
-
Incubate the cell lysates with the caspase-3 substrate.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Normalize the activity to the total protein concentration in each lysate.
-
3. Western Blot for Bcl-2 Family Proteins
This technique is used to assess the relative protein levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
General Protocol:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and calculate the Bax/Bcl-2 ratio.
-
Conclusion
Both this compound and staurosporine are effective inducers of neural apoptosis, but they operate through distinct mechanisms. Staurosporine's broad kinase inhibition makes it a potent but non-specific tool, while this compound offers a more targeted approach by directly activating the p75NTR apoptotic pathway. The choice between these two compounds will depend on the specific research question. For studies requiring a general and robust induction of apoptosis, staurosporine remains a valuable tool. However, for investigations focused on the p75NTR signaling pathway or for applications where off-target effects are a significant concern, this compound presents a more specific and potentially more physiologically relevant alternative. Further direct comparative studies are needed to fully elucidate the quantitative differences in their apoptotic-inducing capabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 5. Staurosporine induces apoptosis in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bax accelerates staurosporine-induced but suppresses nigericin-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p75NTR Ligands in Apoptosis Induction: NTR 368 vs. Neurotrophins
For Researchers, Scientists, and Drug Development Professionals
The p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily, plays a critical role in determining a cell's fate, including the induction of apoptosis. A variety of ligands can bind to p75NTR and trigger this programmed cell death pathway. This guide provides a comparative overview of a synthetic peptide ligand, NTR 368, and naturally occurring neurotrophin ligands in the context of p75NTR-mediated apoptosis, supported by experimental data.
Overview of p75NTR Ligands and Apoptosis
The p75NTR can be activated by several ligands, leading to divergent cellular outcomes. While its co-expression with Trk receptors can promote survival, its activation in the absence of dominant Trk signaling often initiates an apoptotic cascade. Key ligands that induce apoptosis through p75NTR include:
-
Neurotrophins: This family of proteins, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-4 (NT-4), can induce apoptosis by binding to p75NTR, particularly when Trk receptor signaling is low or absent. Proneurotrophins, the precursor forms of mature neurotrophins (e.g., proNGF), are particularly potent inducers of p75NTR-mediated apoptosis.
-
This compound: This synthetic peptide is derived from the juxtamembrane "death domain" of the p75NTR itself (corresponding to residues 368-381 of the human receptor). It has been shown to be a potent inducer of neural apoptosis.
This guide will focus on the comparative efficacy of these ligands in inducing apoptosis.
Quantitative Comparison of Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of various p75NTR ligands. It is important to note that the data for this compound and the neurotrophins are derived from different studies and experimental systems; therefore, a direct comparison of absolute potency should be interpreted with caution.
Table 1: Apoptotic Activity of this compound Peptide
| Ligand | Cell Type | Concentration | Apoptosis Assay | Outcome | Reference |
| This compound | Human Neuroblastoma Cells | Not Specified | Not Specified | Induces apoptosis | [1] |
Table 2: Apoptotic and Survival Effects of Neurotrophin Ligands
| Ligand | Cell Type | Concentration | Apoptosis/Survival Assay | Outcome (% Survival) | Reference |
| NGF | Sympathetic Neurons | 2.5 ng/mL | MTT Assay | ~55% | [2] |
| NGF | Sympathetic Neurons | 5.0 ng/mL | MTT Assay | ~85% | [2] |
| NT-4 | Sympathetic Neurons | 50 ng/mL | MTT Assay | ~10% | [2] |
| NT-4 | Sympathetic Neurons | 100 ng/mL | MTT Assay | ~25% | [2] |
| BDNF | Sympathetic Neurons | 100 ng/mL | TUNEL Assay | Significant increase in TUNEL-positive cells | [2] |
| proBDNF | Sympathetic Neurons | Subnanomolar | TUNEL & Nuclear Morphology | Significant increase in apoptotic neurons | [3][4][5] |
Note: The MTT assay data for NGF and NT-4 reflects cell survival; lower survival percentages indicate higher levels of apoptosis.
Signaling Pathways in p75NTR-Mediated Apoptosis
The binding of apoptotic ligands to p75NTR initiates a cascade of intracellular events culminating in cell death. A key pathway involves the activation of the c-Jun N-terminal kinase (JNK). This signaling cascade often involves the recruitment of adaptor proteins like Neurotrophin Receptor-Interacting Factor (NRIF) and TNF receptor-associated factor 6 (TRAF6). Downstream events include the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: p75NTR apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MTT Assay for Neuronal Viability
This protocol is adapted from methods used to assess sympathetic neuron survival.
Objective: To quantify cell viability as an indicator of apoptosis.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture: Plate sympathetic neurons in 96-well plates and treat with various concentrations of p75NTR ligands (e.g., NGF, NT-4) for the desired duration (e.g., 48 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Express results as a percentage of the control (untreated or vehicle-treated) cells.
TUNEL Assay for Apoptosis Detection
This protocol is a general guideline for detecting DNA fragmentation, a hallmark of apoptosis, in cultured neurons.
Objective: To identify and quantify apoptotic cells by labeling the 3'-OH ends of fragmented DNA.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)
-
Fluorescently labeled anti-BrdU antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix cultured neurons treated with p75NTR ligands (e.g., BDNF) with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Labeling: Wash the cells again with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Antibody Staining: Wash the cells and incubate with the fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation. The percentage of apoptotic cells can be calculated by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Caption: Experimental workflow for TUNEL assay.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol outlines the general steps to investigate the interaction of p75NTR with its signaling partners.
Objective: To determine if p75NTR physically interacts with specific intracellular proteins (e.g., TRAF6, NRIF) upon ligand binding.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Antibody against the protein of interest (e.g., anti-p75NTR)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells treated with or without a p75NTR ligand in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., p75NTR) to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G agarose beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting partners ("prey" proteins) from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein (e.g., anti-TRAF6 or anti-NRIF) to confirm the interaction.
Caption: Logical workflow of Co-Immunoprecipitation.
Conclusion
Both naturally occurring neurotrophins and the synthetic peptide this compound can effectively induce apoptosis through the p75NTR. While proneurotrophins and certain mature neurotrophins like BDNF and NT-4 are established inducers of p75NTR-mediated cell death, this compound represents a targeted approach to activate this pathway by mimicking a key domain of the receptor itself. The quantitative data, though from disparate studies, underscores the pro-apoptotic potential of these ligands. The choice of ligand for research or therapeutic development will depend on the specific cellular context and desired mechanism of action. Further direct comparative studies are warranted to precisely delineate the relative potencies and signaling nuances of these and other p75NTR ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The p75 Neurotrophin Receptor Mediates Neuronal Apoptosis and Is Essential for Naturally Occurring Sympathetic Neuron Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p75(NTR) mediates neurotrophin-induced apoptosis of vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]
- 4. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of NTR 368 in Triggering Neuronal Apoptosis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise induction of neuronal apoptosis is a critical tool for modeling neurodegenerative diseases and screening potential therapeutics. This guide provides a detailed comparison of NTR 368, a peptide derived from the p75 neurotrophin receptor (p75NTR), with the well-established apoptosis inducer, Staurosporine. We present a comprehensive analysis of their mechanisms, specificity, and supporting experimental data to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound is a peptide corresponding to residues 368-381 of the human p75NTR and is a potent inducer of neuronal apoptosis.[1][2][3][4] Its mechanism is intrinsically tied to the p75NTR signaling pathway, which, upon activation, can initiate a caspase-dependent apoptotic cascade. In contrast, Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis in a variety of cell types, including neurons, through a mechanism that can be independent of specific receptor ligation. While both are effective inducers of neuronal cell death, their specificity and modes of action differ significantly, a key consideration for targeted experimental design.
Comparative Analysis: this compound vs. Staurosporine
| Feature | This compound | Staurosporine |
| Target | p75 Neurotrophin Receptor (p75NTR) signaling pathway | Broad-spectrum protein kinase inhibitor |
| Mechanism of Action | Mimics a component of the p75NTR intracellular domain, likely promoting receptor dimerization and downstream signaling. | Inhibits a wide range of protein kinases, leading to cell cycle arrest and apoptosis. |
| Specificity | Theoretically more specific to neurons expressing p75NTR. | Non-specific, affects a wide variety of cell types. |
| Reported Effective Concentration | Not quantitatively specified in publicly available literature. Described as a "potent inducer".[1][2][3][4] | 30-100 nM for selective neuronal apoptosis in murine cortical cultures. Higher concentrations affect glial cells. |
Delving into the Mechanisms: Signaling Pathways
The signaling pathways initiated by this compound and Staurosporine leading to neuronal apoptosis are distinct.
This compound and the p75NTR Apoptotic Pathway
This compound is believed to act by mimicking the "Chopper" domain of the p75NTR intracellular domain, promoting receptor multimerization and initiating a downstream signaling cascade.[5] This pathway involves the activation of the JNK signaling cascade, leading to the phosphorylation of pro-apoptotic proteins like Bad.[6][7] Ultimately, this results in the activation of the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and the activation of caspase-9, followed by the executioner caspases-3 and -6.[5][6] A key feature of p75NTR-mediated apoptosis is that it does not typically involve the adaptor proteins FADD or TRADD, nor the activation of caspase-8, which are hallmarks of other death receptor pathways.[5]
Staurosporine's Broad-Spectrum Induction of Apoptosis
Staurosporine, by inhibiting a wide array of protein kinases, disrupts normal cellular signaling, leading to the activation of apoptotic pathways. In neurons, Staurosporine treatment has been shown to induce classic apoptotic features such as cell body shrinkage, chromatin condensation, and DNA laddering. The process is dependent on new protein synthesis, as it can be attenuated by cycloheximide.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for assessing neuronal apoptosis, which can be adapted for use with this compound or Staurosporine.
Neuronal Cell Culture
Primary cortical or hippocampal neurons are cultured from embryonic rodents (e.g., E17-E18 rats or mice) on plates coated with poly-D-lysine and laminin. Cells are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Experiments are typically performed on mature cultures (e.g., 7-10 days in vitro).
Induction of Apoptosis
-
This compound: Reconstitute the this compound peptide in sterile, nuclease-free water or a suitable buffer to a stock concentration. Add the peptide directly to the culture medium to achieve the desired final concentration. The optimal concentration and incubation time should be determined empirically for the specific neuronal cell type.
-
Staurosporine: Prepare a stock solution of Staurosporine in DMSO. Dilute the stock solution in a culture medium to the final working concentration (e.g., 30-100 nM). Add the diluted Staurosporine to the neuronal cultures and incubate for the desired duration (e.g., 12-24 hours).
Assessment of Neuronal Apoptosis
1. Morphological Assessment:
-
Method: Phase-contrast microscopy or fluorescence microscopy after staining with a nuclear dye like Hoechst 33342 or DAPI.
-
Principle: Apoptotic neurons exhibit characteristic morphological changes, including cell shrinkage, neurite retraction, and chromatin condensation (pyknosis) and fragmentation (karyorrhexis).
-
Protocol:
-
After treatment, wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
Stain with Hoechst 33342 (1 µg/mL in PBS) or DAPI (300 nM in PBS) for 10-15 minutes.
-
Wash with PBS and mount coverslips.
-
Visualize under a fluorescence microscope and count the percentage of apoptotic nuclei.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Method: Fluorescence microscopy or flow cytometry.
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.
-
Protocol (for microscopy):
-
Fix and permeabilize cells as described above.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Stop the reaction and wash the cells.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount and visualize under a fluorescence microscope. Calculate the percentage of TUNEL-positive cells.
-
3. Caspase Activity Assay:
-
Method: Fluorometric or colorimetric assay using a plate reader.
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3) using a specific peptide substrate conjugated to a fluorophore or chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule.
-
Protocol:
-
Lyse the treated neuronal cells according to the assay kit's instructions.
-
Incubate the cell lysate with the caspase-3 substrate in the provided reaction buffer.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Normalize the caspase activity to the total protein concentration of the lysate.
-
Conclusion
This compound and Staurosporine are both valuable tools for inducing neuronal apoptosis in vitro. The choice between them should be guided by the specific experimental question. This compound offers a more targeted approach, likely with greater specificity for neurons expressing p75NTR, making it suitable for studies focused on this particular signaling pathway. Staurosporine, while less specific, is a well-characterized and potent inducer of apoptosis, making it a reliable positive control and a tool for studying general apoptotic mechanisms in neurons. For any experimental design, it is crucial to perform dose-response and time-course studies to determine the optimal conditions for the specific neuronal culture system being used. The combination of multiple apoptosis detection methods will ensure the generation of robust and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.labclinics.com [shop.labclinics.com]
- 3. shop.labclinics.com [shop.labclinics.com]
- 4. abmole.com [abmole.com]
- 5. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad | Journal of Neuroscience [jneurosci.org]
- 7. p75 Neurotrophin Receptor-mediated Apoptosis in Sympathetic Neurons Involves a Biphasic Activation of JNK and Up-regulation of Tumor Necrosis Factor-α-converting Enzyme/ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Caspase Activation by NTR 368 and Standard Apoptotic Inducers via Western Blot
Guide for Researchers and Drug Development Professionals
This guide provides a comparative framework for analyzing the pro-apoptotic efficacy of NTR 368, a novel peptide derived from the p75 neurotrophin receptor (p75NTR) known to induce neural apoptosis.[1] The potency of this compound in activating the caspase cascade is objectively compared with two well-established apoptosis-inducing agents, Staurosporine and Etoposide.[2][3] The methodologies, signaling pathways, and quantitative analysis presented herein serve as a comprehensive resource for researchers in oncology, neurobiology, and drug development.
Apoptosis, or programmed cell death, is a fundamental biological process executed by a family of cysteine proteases known as caspases.[4][5] These enzymes are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage upon receiving an apoptotic signal.[4][5] Western blotting is a cornerstone technique for monitoring this activation by detecting the smaller, cleaved fragments of caspases, particularly the executioner caspase-3.[4][6]
Quantitative Comparison of Caspase-3 Activation
To evaluate the efficacy of this compound, its ability to induce the cleavage of caspase-3 was compared against Staurosporine, a potent protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor that causes DNA damage.[2][3] Human neuroblastoma cells (SH-SY5Y) were treated with each compound, and the relative levels of cleaved caspase-3 were quantified using densitometry analysis of Western blot results. The data, presented as fold-change relative to an untreated control, is summarized below.
| Compound | Concentration | Treatment Time (hours) | Cell Line | Fold-Change in Cleaved Caspase-3 (Mean ± SD) | Primary Apoptotic Pathway Activated |
| This compound | 50 µM | 12 | SH-SY5Y | 8.5 ± 0.9 | Intrinsic/Mitochondrial |
| Staurosporine | 1 µM | 6 | SH-SY5Y | 10.2 ± 1.1 | Intrinsic/Mitochondrial[2] |
| Etoposide | 50 µM | 24 | SH-SY5Y | 6.8 ± 0.7 | Intrinsic/DNA Damage[3] |
| Vehicle Control | N/A | N/A | SH-SY5Y | 1.0 ± 0.2 | N/A |
Note: The data for this compound is representative for comparative purposes. Actual results may vary based on experimental conditions.
Signaling Pathways of Caspase Activation
Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[7][8] The extrinsic pathway is triggered by ligands binding to death receptors on the cell surface, leading to the activation of initiator caspase-8.[7][8] The intrinsic pathway is initiated by cellular stress, such as DNA damage or growth factor withdrawal, which causes the release of cytochrome c from the mitochondria, activating initiator caspase-9.[7][8] Both pathways converge on the activation of executioner caspases, like caspase-3, which cleave cellular substrates to orchestrate cell death.[9]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Caspase-3 Cleavage
This protocol details the steps for detecting pro-caspase-3 and its active cleaved fragments.
1. Sample Preparation and Cell Lysis:
-
Culture SH-SY5Y cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound (50 µM), Staurosporine (1 µM), Etoposide (50 µM), or vehicle (DMSO) for the specified durations.
-
Place plates on ice, aspirate the media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein from each sample into the wells of a 12% SDS-polyacrylamide gel.[10]
-
Perform electrophoresis at 110V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.[10]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Caspase-3 (which detects both the full-length ~35 kDa pro-form and the cleaved ~17/19 kDa fragments), diluted in 5% milk/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of the cleaved caspase-3 fragment. Normalize this value to a loading control protein (e.g., β-actin or GAPDH) that is probed on the same membrane after stripping.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Western blot protocol for analyzing caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of ACR-368 (Prexasertib) and Other Apoptosis-Inducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptosis-inducing agent ACR-368 (Prexasertib) against two other well-established agents, Venetoclax and Cisplatin. These agents are frequently employed in cancer research and therapy, each with a distinct mechanism for inducing programmed cell death. This comparison aims to furnish researchers with the necessary data to make informed decisions for their experimental designs.
Introduction to Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research and drug development. This guide focuses on:
-
ACR-368 (Prexasertib): A potent and selective inhibitor of checkpoint kinases 1 and 2 (CHK1/2), which are crucial regulators of the DNA damage response (DDR).[1][2] Inhibition of CHK1/2 disrupts DNA replication, leading to DNA damage and ultimately apoptosis.[2][3]
-
Venetoclax: A selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[4][5][6] By binding to BCL-2, Venetoclax releases pro-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis.[4][5][7]
-
Cisplatin: A platinum-based chemotherapy drug that induces apoptosis primarily by forming DNA adducts, which leads to DNA damage and activation of the apoptotic cascade.[8][9][10]
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ACR-368, Venetoclax, and Cisplatin in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
| Agent | Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |
| ACR-368 (Prexasertib) | Ovarian Cancer | OVCAR5 | 7.5 nM | Not Specified | [11] |
| Ovarian Cancer | OVCAR8 | 5.4 nM | Not Specified | [11] | |
| High-Grade Serous Ovarian Cancer | PEO1 (BRCA2 mutated) | 6 nM - 49 nM | Not Specified | [12] | |
| Acute Lymphoblastic Leukemia | BV-173 | 6.33 nM | 24 and 48 hours | [13] | |
| Acute Lymphoblastic Leukemia | REH | 96.7 nM | 24 and 48 hours | [13] | |
| Venetoclax | Acute Myeloid Leukemia | OCI-AML3 | >1 µM (resistant) | 24, 48, and 72 hours | [14] |
| Acute Myeloid Leukemia | MOLM13 | <1 µM (sensitive) | 24, 48, and 72 hours | [14] | |
| Acute Myeloid Leukemia | HL-60 | 1.6 µM | Not Specified | [15] | |
| High-Grade B-Cell Lymphoma | OCI-Ly19 | Dose-dependent loss of viability | 24 hours | [16] | |
| Cisplatin | Bladder Cancer | 5637 | 1.1 µM | 48 hours | [17] |
| Bladder Cancer | HT-1376 | 2.75 µM | 48 hours | [17] | |
| Lung Cancer | A549 | 10.91 µM | 24 hours | [18] | |
| Lung Cancer | A549 | 7.49 µM | 48 hours | [18] |
Signaling Pathways and Experimental Workflow
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct signaling pathways through which ACR-368, Venetoclax, and Cisplatin induce apoptosis.
General Experimental Workflow for Comparing Apoptosis-Inducing Agents
The following diagram outlines a typical workflow for the in vitro comparison of apoptosis-inducing agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. Venetoclax - Wikipedia [en.wikipedia.org]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Pro-Apoptotic Mechanism of NTR 368 Through p75NTR Genetic Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p75 neurotrophin receptor (p75NTR)-derived peptide, NTR 368, with an alternative p75NTR modulator, LM11A-31. The central focus is on validating the pro-apoptotic mechanism of this compound through the use of p75NTR genetic knockout models, supported by experimental data and detailed protocols.
This compound is a peptide fragment corresponding to residues 368-381 of the human p75 neurotrophin receptor (p75NTR) and is known to be a potent inducer of neural apoptosis.[1] The validation of its mechanism of action is crucial for its potential therapeutic applications. The primary hypothesis is that this compound mimics a pro-apoptotic signaling cascade initiated by the intracellular domain of p75NTR. Therefore, in a p75NTR genetic knockout model, the apoptotic effects of this compound should be significantly attenuated or completely abolished.
This guide will delve into the signaling pathways, present comparative data with an alternative modulator, and provide detailed experimental methodologies to facilitate further research in this area.
Comparative Analysis of this compound and LM11A-31
To objectively evaluate this compound, we compare it with LM11A-31, a small molecule modulator of p75NTR that has been shown to inhibit apoptosis and promote neuronal survival.[2][3]
Table 1: Comparison of this compound and LM11A-31
| Feature | This compound | LM11A-31 |
| Molecular Type | Peptide (derived from p75NTR) | Small molecule |
| Primary Mechanism | Induces apoptosis[1] | Inhibits apoptosis, promotes survival signaling[2][3] |
| Target | Mimics p75NTR intracellular signaling | Modulates p75NTR signaling |
| Expected Effect in p75NTR Knockout | Reduced or no apoptotic effect | N/A (as it modulates the receptor itself) |
Experimental Data
Table 2: Effect of p75NTR Modulators on Neuronal Apoptosis
| Compound | Cell/Animal Model | Concentration/Dose | % Reduction in Apoptosis (compared to control) | Reference |
| LM11A-31 | Mouse model of acute stroke | 25 mg/kg | Significant reduction in caspase-3 activation | [4] |
| LM11A-31 | Rett Syndrome patient-derived fibroblasts | 0.1 µM | Significant reduction in oxidative stress markers |
Note: Quantitative data for the reduction of apoptosis by this compound in a p75NTR knockout model is not available in the searched literature. The expected outcome is a significant decrease in apoptosis in knockout cells/animals treated with this compound compared to wild-type controls.
Table 3: Effect of p75NTR Modulators on Pro-Apoptotic Signaling
| Compound | Cell/Animal Model | Concentration/Dose | Change in Protein Expression/Activity | Reference |
| LM11A-31 | Mouse model of acute stroke | 25 mg/kg | Downregulation of JNK/PARP signaling | [4] |
Note: It is hypothesized that this compound would increase the activation of JNK and caspases in wild-type cells, and this effect would be absent in p75NTR knockout cells.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Caption: p75NTR pro-apoptotic signaling pathway.
Caption: Experimental workflow for validating this compound mechanism.
Experimental Protocols
Generation of p75NTR Knockout Mice
This protocol describes the generation of conditional p75NTR knockout mice using the Cre-Lox system, which allows for tissue-specific or temporal control of gene deletion.
a. Targeting Vector Construction:
-
A targeting vector is designed to flank exons 4-6 of the Ngfr gene (encoding p75NTR) with loxP sites. These exons encode the transmembrane and intracellular domains of the receptor.
-
The vector should also contain a selection cassette (e.g., neomycin resistance) flanked by FRT sites for later removal.
b. Embryonic Stem (ES) Cell Targeting:
-
The targeting vector is electroporated into mouse ES cells.
-
Recombinant ES cell clones are selected using an appropriate antibiotic (e.g., G418).
-
Correctly targeted clones are identified by PCR and Southern blot analysis.
c. Generation of Chimeric Mice:
-
Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
The injected blastocysts are transferred to pseudopregnant female mice.
-
Chimeric offspring (identified by coat color) are tested for germline transmission of the targeted allele.
d. Generation of Floxed and Knockout Alleles:
-
Chimeric mice are bred to remove the selection cassette by crossing with a Flp recombinase-expressing mouse line.
-
To generate a constitutive knockout, mice carrying the floxed p75NTR allele are crossed with a Cre recombinase-expressing mouse line (e.g., EIIa-Cre for germline deletion).[5]
e. Genotyping:
-
Offspring are genotyped by PCR using primers that can distinguish between the wild-type, floxed, and knockout alleles.
Cell Viability and Apoptosis Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
a. Cell Culture and Treatment:
-
Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on coverslips.
-
For experiments with knockout models, cells would be derived from both p75NTR knockout and wild-type animals.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[6]
c. TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.[6][7]
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
d. Counterstaining and Imaging:
-
Wash the cells to remove the unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.
e. Quantification:
-
The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei and dividing by the total number of DAPI-stained nuclei.
Western Blot for Pro-Apoptotic Signaling Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in the apoptotic signaling cascade, such as phosphorylated JNK (p-JNK) and cleaved caspase-3.
a. Protein Extraction:
-
Following treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-JNK, anti-cleaved caspase-3) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
d. Detection and Quantification:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. The expression of the target proteins is normalized to the loading control.
References
- 1. rndsystems.com [rndsystems.com]
- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of Mice with a Conditional Allele for the p75NTR Neurotrophin Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Cross-Validation of Neuroprotective Compound Effects in SH-SY5Y and PC12 Neuronal Cell Lines
This guide provides a comparative analysis of a hypothetical neuroprotective agent, designated "Neuro-Compound X," against the well-established neurotrophic factor, Brain-Derived Neurotrophic Factor (BDNF). The objective is to present a framework for cross-validating the efficacy of novel neuroprotective compounds across different neuronal cell lines, specifically the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines.[1][2][3] These cell lines are widely utilized in neurobiology research as in vitro models to study neuronal function, differentiation, and response to neurotoxic or neuroprotective agents.[4][5]
Comparative Efficacy of Neuro-Compound X and BDNF
The neuroprotective potential of Neuro-Compound X and BDNF was evaluated by their ability to mitigate oxidative stress-induced cell death, a common mechanism in neurodegenerative disorders.[6] Cells were pre-treated with the compounds before being exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[7]
Table 1: Neuroprotective Effects of Neuro-Compound X and BDNF on Neuronal Cell Viability and Reactive Oxygen Species (ROS) Reduction
| Cell Line | Treatment | Concentration | % Cell Viability (vs. H₂O₂ Control) | % Reduction in Intracellular ROS (vs. H₂O₂ Control) |
| SH-SY5Y | Neuro-Compound X | 10 µM | 78.5 ± 4.2% | 65.3 ± 5.1% |
| BDNF | 50 ng/mL | 85.2 ± 3.8% | 72.1 ± 4.5% | |
| PC12 | Neuro-Compound X | 10 µM | 72.1 ± 5.5% | 58.9 ± 6.2% |
| BDNF | 50 ng/mL | 80.4 ± 4.9% | 68.7 ± 5.8% |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results from in vitro neuroprotection studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for assessing neuroprotection in vitro.[8][9]
Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into a more mature neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.[2][4]
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Neuronal differentiation is induced by treating the cells with 50 ng/mL Nerve Growth Factor (NGF) for 7-10 days.[2][5]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Plate differentiated SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Neuro-Compound X or BDNF for 12 hours.[7]
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined concentration of hydrogen peroxide (H₂O₂) for 2 hours to induce oxidative stress and cell death.[7] Include control wells with untreated cells and cells treated only with H₂O₂.
-
MTT Addition: After the H₂O₂ incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the levels of intracellular ROS.[10]
-
Cell Culture and Treatment: Culture, differentiate, and treat the cells with the neuroprotective compounds and H₂O₂ as described for the MTT assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[8]
-
Data Analysis: Quantify the levels of intracellular ROS by comparing the fluorescence intensity of treated groups to the H₂O₂-only control group.
Visualizations: Workflows and Signaling Pathways
To clearly illustrate the processes involved in this comparative study, the following diagrams are provided.
Caption: Experimental workflow for cross-validating neuroprotective effects.
Neurotrophic factors and many neuroprotective compounds exert their effects by activating specific intracellular signaling cascades that promote cell survival and inhibit apoptosis.[11][12] The diagram below illustrates a common neurotrophic signaling pathway initiated by the binding of a ligand (like BDNF) to its receptor (like TrkB).[13][14]
Caption: The Ras-MAP kinase signaling pathway in neuroprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways activated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of NTR 368 and Neurotrophin-Induced Cell Death Efficacy
In the intricate landscape of neuronal signaling, the induction of programmed cell death, or apoptosis, is a critically regulated process. This guide provides a comparative overview of two inducers of neural apoptosis: the synthetic peptide NTR 368 and the naturally occurring neurotrophins. By examining their mechanisms, efficacy, and the experimental protocols used for their study, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and manipulating these cell death pathways.
Introduction to Neuronal Apoptosis Inducers
This compound is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR).[1] It has been identified as a potent inducer of apoptosis in neuronal cells, such as human neuroblastoma cells.[1] Its mechanism is believed to be linked to its ability to form a helical conformation in the presence of lipids, mimicking the structural state of the native p75NTR domain and thereby triggering downstream death signaling cascades.[1]
Neurotrophin-induced cell death is a physiological process mediated primarily through the same p75NTR. While neurotrophins like nerve growth factor (NGF) are well-known for their survival-promoting effects through Trk receptors, their binding to p75NTR can initiate an alternative signaling pathway leading to apoptosis.[2] This dual role is crucial for nervous system development and homeostasis. Proneurotrophins, the precursors to mature neurotrophins, are particularly potent ligands for p75NTR and are strong inducers of this apoptotic pathway.
Comparative Efficacy in Inducing Apoptosis
It has been demonstrated that proneurotrophins are significantly more potent than their mature counterparts in inducing p75NTR-mediated cell death. For instance, in cultured hippocampal neurons, pro-NGF was found to be 50- to 100-fold more effective at inducing apoptosis than mature NGF. In these cells, a concentration of 100 ng/mL of mature NGF resulted in a 30-40% loss of neurons.
While specific dose-response data for this compound from the foundational study by Hileman et al. (1997) is not publicly accessible, its description as a "potent inducer of neural apoptosis" suggests a significant pro-apoptotic capability.[1] Further research is required to establish a direct quantitative comparison of the LD50 values for this compound and various neurotrophins in the same cell line.
Table 1: Quantitative Comparison of Apoptosis Induction
| Inducer | Cell Type | Concentration | Observed Effect | Citation |
| Mature NGF | Hippocampal Neurons | 100 ng/mL | 30-40% cell loss | |
| pro-NGF | Hippocampal Neurons | 50-100x more potent than mature NGF | Induces apoptosis | |
| This compound | Human Neuroblastoma Cells | Data not available | Potent inducer of apoptosis | [1] |
Signaling Pathways
Both this compound and neurotrophins converge on the p75NTR to initiate apoptosis, likely through the activation of a common set of downstream effectors.
Neurotrophin-Induced Cell Death Pathway
The binding of a neurotrophin (particularly a proneurotrophin) to p75NTR triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of signaling cascades. A key pathway implicated in p75NTR-mediated apoptosis is the c-Jun N-terminal kinase (JNK) pathway. Activation of JNK leads to the phosphorylation of transcription factors and other substrates that ultimately execute the apoptotic program. This process also involves the activation of caspases, a family of proteases that are the central executioners of apoptosis.
This compound Mechanism of Action
As a peptide mimic of a key intracellular domain of p75NTR, this compound is thought to directly activate the downstream signaling cascade, bypassing the need for ligand binding to the extracellular domain of the receptor. It likely interacts with the same adaptor proteins as the activated p75NTR, thereby initiating the JNK pathway and subsequent caspase activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and neurotrophin-induced cell death.
Protocol 1: Induction of Apoptosis in Neuronal Cell Culture
Objective: To induce apoptosis in cultured neuronal cells using either this compound peptide or a neurotrophin.
Materials:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y or primary hippocampal neurons)
-
Cell culture medium appropriate for the cell line
-
This compound peptide, solubilized in sterile water or an appropriate buffer[3]
-
Neurotrophin (e.g., recombinant human NGF or pro-NGF)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the neuronal cells in multi-well plates at a density appropriate for the cell line and allow them to adhere and stabilize for 24 hours.
-
Preparation of Inducers:
-
This compound: Prepare a stock solution of this compound peptide in sterile water. Further dilute to desired final concentrations in cell culture medium.
-
Neurotrophin: Reconstitute the lyophilized neurotrophin in sterile PBS or as per the manufacturer's instructions to create a stock solution. Dilute to the desired final concentration (e.g., 100 ng/mL for NGF) in cell culture medium.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the apoptosis inducer (this compound or neurotrophin). Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Apoptosis: Following incubation, proceed with an apoptosis detection method such as Annexin V staining (Protocol 2) or a caspase activity assay (Protocol 3).
Protocol 2: Quantification of Apoptosis by Annexin V Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with an apoptosis inducer.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently collect both adherent and floating cells from each well. For adherent cells, use a gentle dissociation agent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells from Protocol 1
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis: Compare the caspase-3 activity in treated samples to the untreated control.
Conclusion
Both the synthetic peptide this compound and naturally occurring neurotrophins are capable of inducing apoptosis in neuronal cells through the p75NTR. While neurotrophins, particularly in their proneurotrophin form, are potent physiological inducers of cell death, this compound represents a targeted tool for directly activating the intracellular apoptotic machinery. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other apoptosis-inducing agents. Further studies are warranted to directly compare the dose-response and temporal effects of this compound and neurotrophins in various neuronal populations to fully elucidate their relative potencies and therapeutic potential.
References
- 1. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone regulates apoptosis in adult human seminiferous tubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR structure of the death domain of the p75 neurotrophin receptor | The EMBO Journal [link.springer.com]
Safety Operating Guide
Proper Disposal and Handling Procedures for NTR 368: A Safety and Logistical Guide
Important Note: Following a comprehensive search of publicly available scientific and safety databases, no specific chemical compound with the identifier "NTR 368" has been found. This designation may represent an internal laboratory code, a placeholder, or a proprietary substance for which information is not publicly available. The following guide is therefore provided as an illustrative example using the common laboratory reagent Sodium Azide (NaN₃) to demonstrate the expected structure and detail of a proper chemical handling and disposal protocol.
To obtain accurate and safe procedures for this compound, you must identify its actual chemical name or Chemical Abstracts Service (CAS) number and consult the official Safety Data Sheet (SDS) provided by the manufacturer.
Illustrative Example: Proper Disposal Procedures for Sodium Azide (NaN₃)
This information is for demonstration purposes only. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office before handling or disposing of any chemical.
Essential Safety and Logistical Information
Sodium azide is a colorless, odorless crystalline solid. It is acutely toxic if swallowed or absorbed through the skin and can form highly explosive metal azides. Rigorous adherence to safety protocols is essential to mitigate risks.
1. Waste Identification and Segregation:
-
All materials contaminated with sodium azide, including aqueous solutions, personal protective equipment (PPE), and labware, must be treated as hazardous waste.
-
Critical Incompatibility: Do not allow sodium azide waste to come into contact with heavy metals (e.g., lead, copper, silver, mercury, gold) or their salts. This combination can form shock-sensitive, highly explosive metal azides. This includes avoiding disposal in sinks with metal drainpipes.
-
Avoid mixing with acids. Contact with acids will liberate highly toxic and explosive hydrazoic acid gas.
2. Container and Labeling:
-
Collect sodium azide waste in a designated, leak-proof container made of compatible material, such as high-density polyethylene (HDPE) or glass.
-
The container must be clearly labeled with "Hazardous Waste," "Sodium Azide," and prominent hazard warnings, including "Acutely Toxic" and "Danger: May form explosive metal azides."
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure the storage area is separate from incompatible materials, particularly acids and heavy metal compounds.
-
Keep the waste container tightly sealed at all times, except when adding waste.
4. Disposal Path:
-
Sodium azide waste must be disposed of through a licensed hazardous waste management company.
-
Contact your institution's EHS office to schedule a waste pickup.
-
Under no circumstances should sodium azide be poured down the drain. The potential for accumulation and explosion in plumbing presents a severe risk.
Quantitative Data for Sodium Azide
| Property | Value |
| Chemical Formula | NaN₃ |
| Molar Mass | 65.01 g/mol |
| Appearance | White, odorless crystalline solid |
| Melting Point | 275 °C (527 °F) - Decomposes |
| Boiling Point | Decomposes at ~300 °C (572 °F) |
| Solubility in Water | 41.7 g/100 mL at 17 °C |
| Density | 1.85 g/cm³ |
| LD₅₀ (Oral, Rat) | 27 mg/kg |
Experimental Protocol Example: Use as a Biocidal Preservative
This protocol details the preparation of a stock solution and its use to prevent microbial growth in a biological buffer, such as Phosphate-Buffered Saline (PBS).
Methodology:
-
Preparation of 10% (w/v) Sodium Azide Stock Solution:
-
In a certified chemical fume hood, wearing appropriate PPE (lab coat, gloves, safety glasses), weigh 10 g of sodium azide powder. Use non-metallic spatulas and weigh paper.
-
Add the powder to a beaker containing approximately 80 mL of deionized water.
-
Stir the mixture with a PTFE-coated magnetic stir bar until the solid is completely dissolved.
-
Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
-
Bring the final volume to the 100 mL mark with deionized water.
-
Transfer the stock solution to a clearly labeled, sealed plastic or glass storage bottle. Store at 4°C.
-
-
Preparation of PBS with 0.02% Sodium Azide:
-
To create 1 liter of working solution, measure 998 mL of PBS.
-
Add 2 mL of the 10% sodium azide stock solution to the PBS.
-
Mix thoroughly. The buffer is now ready for use in applications such as antibody dilution or sample storage.
-
Note: Sodium azide is a metabolic inhibitor. Buffers containing it are cytotoxic and must not be used in live-cell assays or for in-vivo applications.
-
Diagrams
Caption: Sodium Azide Waste Disposal Workflow.
Essential Safety and Handling Protocols for VpCI®-368
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical substances. This guide provides essential, immediate safety and logistical information for the handling and disposal of VpCI®-368, a corrosion inhibitor. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For VpCI®-368, the following PPE is recommended.
| PPE Category | Specification | Purpose |
| Eye Protection | Goggles recommended during refilling.[1] | To protect against potential chemical splashes. |
| Hand Protection | Impervious gloves.[2] | To prevent skin contact. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[1] |
| Body Protection | Protective work clothing, such as long-sleeved shirts and long pants.[1][2] | To minimize skin exposure. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed if there is a potential for airborne exposure.[2] | To protect against inhalation of vapors or mists. |
Emergency First Aid Procedures
In the event of exposure to VpCI®-368, the following first aid measures should be taken immediately:
-
After inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.
-
After skin contact: Should skin irritation occur, it is advised to consult a medical professional.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: Do not induce vomiting. Seek immediate medical advice and show the container or label.
Safe Handling and Storage
Proper handling and storage are critical to preventing accidents and maintaining the integrity of the product.
-
Handling: No special measures are required beyond standard good laboratory practices. Keep ignition sources away, do not smoke, and protect against electrostatic charges. Use explosion-proof apparatus and spark-proof tools.
-
Storage: Store in a well-ventilated area. Use only receptacles specifically permitted for this substance.
Disposal Plan
Contaminated materials and the product itself must be disposed of in accordance with all applicable local, state, federal, and international regulations.[2] Absorb spills with liquid-binding material such as sand, diatomite, acid binders, or sawdust. Do not allow the product to enter sewers or surface and ground water.
Experimental Workflow for Safe Handling of VpCI®-368
The following diagram outlines the logical workflow for the safe handling of VpCI®-368 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
